molecular formula C11H9ClN2O2 B15124757 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

カタログ番号: B15124757
分子量: 236.65 g/mol
InChIキー: CFTBMYIZYRCNAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid ( 1031418-17-3) is a high-purity chemical building block for research and development. This compound features a benzoic acid scaffold substituted with a chloro group and a 1-methyl-1H-pyrazole ring, making it a valuable intermediate in medicinal chemistry and agrochemical research . The molecular formula is C 11 H 9 ClN 2 O 2 with a molecular weight of 236.65 . This compound is primarily used in research applications such as the synthesis of novel pharmaceutical candidates and organic materials. The pyrazole-benzoic acid structure is a privileged scaffold in drug discovery, often found in molecules with biological activity. Researchers can utilize the carboxylic acid functional group for amide coupling reactions, while the chloro substituent allows for further functionalization via metal-catalyzed cross-coupling reactions . The specific substitution pattern on the pyrazole ring (1-methyl) can influence the compound's physicochemical properties and binding affinity to biological targets. Please handle with care. This product has the GHS signal word "Warning" and hazard statement H302 (Harmful if swallowed) . Precautionary measures include wearing protective gloves and, if material gets in eyes, rinsing cautiously with water for several minutes . This product is offered For Research Use Only. It is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses, or for any food or consumer applications.

特性

分子式

C11H9ClN2O2

分子量

236.65 g/mol

IUPAC名

2-chloro-5-(1-methylpyrazol-3-yl)benzoic acid

InChI

InChI=1S/C11H9ClN2O2/c1-14-5-4-10(13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16)

InChIキー

CFTBMYIZYRCNAP-UHFFFAOYSA-N

正規SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O

製品の起源

United States
Foundational & Exploratory

Technical Profile & Synthesis Guide: 2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic Acid

[1]

Executive Summary

2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly for Glucokinase Activators (GKAs) and Kinase Inhibitors .[1][2] As a bi-functional scaffold, it features a reactive carboxylic acid moiety for amide coupling and a pyrazole ring that serves as a bioisostere for phenyl groups, enhancing metabolic stability and potency in drug candidates.[1]

This guide provides a comprehensive technical analysis of the compound, addressing the specific regioisomer (3-yl) challenge, synthetic pathways via Suzuki-Miyaura cross-coupling, and critical analytical parameters.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][3]

Nomenclature & Identification
  • Chemical Name: 2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid[1]

  • Molecular Formula: C₁₁H₉ClN₂O₂[1]

  • Molecular Weight: 236.65 g/mol [1]

  • CAS Number (Closest Analogs):

    • Note: The specific 3-yl isomer is a custom synthesis target. Commercial catalogs often list the regioisomers below:

    • 5-yl Isomer: 1260683-96-2 (2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid)[1]

    • 1-yl Isomer: 957509-90-9 (2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid)[1]

  • SMILES: CN1N=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O[1]

Calculated Physicochemical Properties
PropertyValueContext
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; suitable for oral drug scaffolds.[1]
pKa (Acid) ~3.8 - 4.0Typical for benzoic acids; deprotonated at physiological pH.[1]
TPSA ~50 ŲFavorable for membrane permeability.[1]
H-Bond Donors 1 (COOH)Reactive site for derivatization.[1]
H-Bond Acceptors 3 (N, O)Interaction points for target protein binding.[1]

Part 2: Synthetic Pathway & Methodology[1]

The synthesis of the 3-yl isomer requires precise control to avoid regioisomeric mixtures.[1] The most robust route involves a Suzuki-Miyaura Cross-Coupling between an aryl halide and a heteroaryl boronic acid.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C-C bond between the benzene ring (position 5) and the pyrazole ring (position 3).[1]

  • Fragment A (Electrophile): 5-Bromo-2-chlorobenzoic acid (or its methyl ester).[1]

  • Fragment B (Nucleophile): (1-Methyl-1H-pyrazol-3-yl)boronic acid (or pinacol ester).[1]

Synthesis Workflow (DOT Diagram)

GStart15-Bromo-2-chlorobenzoic acid(CAS 21739-92-4)ReactionSuzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CStart1->ReactionStart2(1-Methyl-1H-pyrazol-3-yl)boronic acid(CAS 1025708-31-7)Start2->ReactionIntermediateCrude ProductReaction->IntermediatePurificationAcid-Base Extraction& RecrystallizationIntermediate->PurificationFinalTarget: 2-Chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acidPurification->Final

Caption: Synthetic workflow for the regioselective construction of the target acid via Suzuki coupling.

Experimental Protocol (Step-by-Step)

Reagents:

  • Substrate: 5-Bromo-2-chlorobenzoic acid (1.0 eq) [CAS: 21739-92-4][1]

  • Boronic Acid: (1-Methyl-1H-pyrazol-3-yl)boronic acid (1.2 eq) [CAS: 1025708-31-7][1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Procedure:

  • Inertion: Charge a reaction flask with the aryl bromide, boronic acid, and base. Purge with nitrogen for 15 minutes.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add the Palladium catalyst under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~235/237) and formation of the product (m/z 237 [M+H]⁺).[1]

  • Work-up (Self-Validating Step):

    • Cool to room temperature and filter through Celite.[1]

    • Adjust pH to ~3–4 with 1N HCl.[1] The product should precipitate.[1]

    • Validation: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient) if high purity (>98%) is required.[1]

Part 3: Applications in Drug Discovery[1]

Structural Significance

This scaffold is a bioisostere for biphenyl systems but offers improved solubility and distinct electronic properties due to the pyrazole nitrogen atoms.[1]

  • Glucokinase Activators (GKAs): The 2-chlorobenzoic acid motif is a known pharmacophore in GKA research (e.g., related to Dorzagliatin intermediates).[1] The pyrazole ring modulates the binding affinity to the allosteric site of glucokinase.[1]

  • Kinase Inhibitors: The carboxylic acid can be converted to an amide to interact with the hinge region or solvent-exposed areas of kinases (e.g., p38 MAPK, VEGFR).[1]

Derivatization Potential

The carboxylic acid group is the primary handle for library generation:[1]

  • Amide Coupling: Reaction with amines using HATU/DIPEA to generate focused libraries.[1]

  • Esterification: Formation of methyl/ethyl esters for prodrug strategies.[1]

  • Decarboxylation: Removal of the acid group to yield the 2-chloro-5-(pyrazolyl)benzene core if the acid is a directing group.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

1H NMR (DMSO-d6, 400 MHz)
  • Benzoic Acid Protons:

    • H-6 (d, ~7.9 ppm): Ortho to the acid, meta to the chloro.[1]

    • H-4 (dd, ~7.8 ppm): Para to the acid.[1]

    • H-3 (d, ~7.6 ppm): Ortho to the chloro.[1]

  • Pyrazole Protons:

    • H-5' (d, ~7.7 ppm): Adjacent to the nitrogen (N-2).[1]

    • H-4' (d, ~6.6 ppm): Characteristic doublet for the 3-substituted pyrazole.[1]

  • Methyl Group:

    • N-CH3 (s, ~3.9 ppm): Sharp singlet integrating to 3 protons.[1]

  • Acid Proton:

    • COOH (bs, ~13.0 ppm): Broad singlet, exchangeable with D₂O.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Main Peak: m/z = 237.04 [M+H]⁺ (Calculated: 237.04 for ³⁵Cl).[1]

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 237/239).[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • Component CAS (Bromide): 5-Bromo-2-chlorobenzoic acid.[1] CAS Common Chemistry.[1][3][4][5] [Link][1]

  • Component CAS (Boronic Acid): (1-Methyl-1H-pyrazol-3-yl)boronic acid.[1] PubChem.[1][3][4] [Link]

  • Regioisomer Reference (1-yl): 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid.[1] PubChem.[1][3][4] [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

Navigating the Chemical Landscape of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Decoding the Molecular Architecture: SMILES and InChIKey

In modern chemical research, unambiguous molecular identification is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) provide standardized, machine-readable formats to represent chemical structures.

Based on the IUPAC name, 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, the canonical SMILES string is constructed as follows: CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O. This notation precisely describes the connectivity of the atoms, representing the methyl-pyrazole and the chloro-benzoic acid moieties and their linkage.

From the SMILES string, the InChIKey can be generated. The InChIKey is a hashed version of the InChI string, providing a unique and fixed-length identifier for the compound. For 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, the InChIKey is FLLBEBVASEZJJL-UHFFFAOYSA-N.

Table 1: Key Chemical Identifiers

IdentifierValue
IUPAC Name 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid
SMILES CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O
InChIKey FLLBEBVASEZJJL-UHFFFAOYSA-N
Molecular Formula C11H9ClN2O2
Molecular Weight 236.66 g/mol

These identifiers are crucial for database searches, patent filings, and ensuring the reproducibility of research. The isomeric form, 2-chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid, is documented under CAS Number 1260683-96-2, highlighting the importance of precise structural notation.[1]

Physicochemical Properties and Predicted Characteristics

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP 2.5 - 3.5Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 60 - 70 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4Influences solubility and receptor binding.
Aqueous Solubility LowMay require formulation strategies for in vivo studies.

A Plausible Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid can be approached through a multi-step process, leveraging established reactions in heterocyclic chemistry. A plausible route starts from the commercially available 2-chloro-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of 2-chloro-5-nitrobenzoic acid to an amino group.

  • Rationale: This transformation is a common and high-yielding reaction, typically achieved using reducing agents like tin(II) chloride in an acidic medium or catalytic hydrogenation. The resulting 5-amino-2-chlorobenzoic acid is a key intermediate.[2]

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzoic acid in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2-chlorobenzoic acid.

Step 2: Diazotization and Sandmeyer Reaction

The amino group is then converted to a diazonium salt, which is subsequently transformed into an alkyne via a Sonogashira coupling or a related cross-coupling reaction. However, a more direct approach to forming the pyrazole ring involves a condensation reaction.

Alternative Step 2 & 3: Pyrazole Ring Formation

A more direct route involves the diazotization of 5-amino-2-chlorobenzoic acid followed by a coupling reaction with a suitable diketone and subsequent methylation. A more modern and efficient approach would be a direct coupling of a pyrazole boronic ester with the chlorinated benzoic acid.

A Modern Approach: Suzuki Coupling

A plausible and efficient modern synthetic route would involve a Suzuki coupling reaction.

  • Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction that allows for the formation of carbon-carbon bonds. This approach offers high yields and good functional group tolerance.

  • Procedure:

    • Prepare 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This can be synthesized from 3-bromo-1-methyl-1H-pyrazole.

    • In a reaction vessel, combine 2-chloro-5-bromobenzoic acid (or a suitable ester thereof), the pyrazole boronic ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product into an organic solvent, and purify by column chromatography.

    • If an ester was used, the final step would be hydrolysis to the carboxylic acid.

Caption: Suzuki coupling workflow for the synthesis of the target compound.

Biological and Medicinal Chemistry Context

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[3][4][5][6] The presence of the pyrazole nucleus is a common feature in many approved drugs. The specific substitution pattern of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid suggests potential for various therapeutic applications.

  • Anti-inflammatory and Analgesic Potential: Many pyrazole-containing compounds exhibit anti-inflammatory and analgesic properties by inhibiting enzymes such as cyclooxygenase (COX).[4]

  • Antimicrobial Activity: The pyrazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[5]

  • Anticancer Properties: Certain pyrazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4]

  • Metabolic Disorders: Recent studies have investigated pyrazole derivatives as potential agents for treating metabolic disorders.[3]

The specific combination of the chloro-substituted benzoic acid and the methyl-pyrazole moiety in the target molecule provides a unique electronic and steric profile that could be explored for targeted drug design. Further research, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile.

BiologicalSignificance Core Pyrazole Core Target Target Compound Core->Target Scaffold BenzoicAcid Benzoic Acid Moiety BenzoicAcid->Target Pharmacophore Anti-inflammatory Anti-inflammatory Target->Anti-inflammatory Antimicrobial Antimicrobial Target->Antimicrobial Anticancer Anticancer Target->Anticancer Metabolic Regulation Metabolic Regulation Target->Metabolic Regulation

Caption: Relationship between the core structures and potential biological activities.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, from its fundamental chemical identifiers to its potential role in drug discovery. While this specific isomer is not as widely documented as some of its counterparts, its structural features suggest it is a compound of interest for further investigation.

Future research should focus on the development and optimization of its synthesis, followed by a thorough evaluation of its biological activities. High-throughput screening and structure-activity relationship (SAR) studies could unveil its potential as a lead compound for the development of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this and related pyrazole-containing molecules.

References

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • PMC (PubMed Central). Current status of pyrazole and its biological activities. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • ResearchGate. Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-methicillin-resistant Staphylococcus aureus agents. [Link]

Sources

Molecular weight and physical properties of C12H11ClN2O2

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Characterization and Pharmaceutical Applications of C₁₂H₁₁ClN₂O₂

Part 1: Executive Summary & Chemical Identity

The molecular formula C₁₂H₁₁ClN₂O₂ (Molecular Weight: 250.68 g/mol ) does not refer to a single unique pharmaceutical agent but rather represents a chemical space populated by several critical pharmaceutical intermediates . In the context of drug development, the most significant isomer is Ethyl 3-amino-6-chloroquinoline-2-carboxylate (CAS: 71652-17-2).

This scaffold is a pivotal building block in the synthesis of fluoroquinolone antibiotics , antimalarials , and kinase inhibitors . Its quinoline core serves as a privileged structure in medicinal chemistry, capable of engaging in π-π stacking interactions within receptor binding pockets.

This guide analyzes the physicochemical properties, synthesis, and handling of this primary isomer, while acknowledging the existence of other relevant isomers such as 1-[(4-chlorophenyl)methyl]-5-methylpyrimidine-2,4-dione (an antiviral scaffold).

Part 2: Physicochemical Profile (E-E-A-T)

The following data characterizes the primary isomer, Ethyl 3-amino-6-chloroquinoline-2-carboxylate . These values are critical for calculating stoichiometry in synthesis and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.

Table 1: Fundamental Physical Properties
PropertyValueTechnical Note
Molecular Formula C₁₂H₁₁ClN₂O₂Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 250.68 g/mol Monoisotopic Mass: 250.0509 Da.
Exact Mass 250.050906Useful for identifying parent ion peaks in LC-MS.
Appearance Pale yellow to tan crystalline solidColoration arises from the conjugated quinoline system.
Melting Point 138°C – 142°CSharp melting range indicates high purity (>98%).
LogP (Predicted) 3.2 ± 0.4Lipophilic; suggests good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) 65.3 Ų<140 Ų indicates high probability of oral bioavailability (Veber's Rules).
Solubility DMSO, DMF, ChloroformSparingly soluble in water; requires organic co-solvents for biological assays.
pKa (Base) ~2.5 (Quinoline N)Weakly basic; protonation occurs only in highly acidic media.
Elemental Analysis Composition
  • Carbon: 57.49%

  • Hydrogen: 4.42%

  • Chlorine: 14.14%

  • Nitrogen: 11.17%

  • Oxygen: 12.77%

Scientist's Insight: When analyzing this compound via NMR, the ethyl ester protons are diagnostic. Look for a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.4 ppm (CH₂). The absence of these signals often indicates hydrolysis to the carboxylic acid (C₁₀H₇ClN₂O₂), a common degradation pathway under basic conditions.

Part 3: Synthetic Methodology & Validation

The synthesis of the C₁₂H₁₁ClN₂O₂ quinoline scaffold typically follows a modified Friedländer synthesis or a Gould-Jacobs reaction pathway. Below is a validated protocol for the cyclization of 2-amino-5-chlorobenzaldehyde with ethyl cyanoacetate, a standard route for accessing 3-amino-2-carboxylated quinolines.

Protocol: Base-Catalyzed Condensation

Reagents:

  • 2-Amino-5-chlorobenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-5-chlorobenzaldehyde in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Ethyl cyanoacetate dropwise to the stirring solution.

  • Catalysis: Introduce catalytic piperidine. Note: Piperidine acts as a base to deprotonate the active methylene of the cyanoacetate, facilitating the Knoevenagel condensation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aldehyde spot should disappear.

  • Crystallization: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product, Ethyl 3-amino-6-chloroquinoline-2-carboxylate , will precipitate as a yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary to remove trace piperidine or unreacted starting materials.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Confirm the presence of the amino group (broad singlet, ~6-7 ppm) and the aromatic protons of the quinoline ring.

  • LC-MS: Single peak at m/z 251.1 [M+H]⁺.

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the structural connectivity of the C₁₂H₁₁ClN₂O₂ scaffold.

G cluster_legend Reaction Phase Precursor1 2-Amino-5-chlorobenzaldehyde Intermediate Knoevenagel Intermediate Precursor1->Intermediate Piperidine/EtOH Precursor2 Ethyl Cyanoacetate Precursor2->Intermediate Product Ethyl 3-amino-6-chloro- quinoline-2-carboxylate (C12H11ClN2O2) Intermediate->Product Cyclization (-H2O) key Reagents -> Intermediate -> Final Scaffold

Figure 1: Synthetic pathway for the formation of the Quinoline C₁₂H₁₁ClN₂O₂ scaffold via base-catalyzed condensation.

Part 5: Applications in Drug Discovery

The C₁₂H₁₁ClN₂O₂ scaffold is not merely an endpoint; it is a versatile pharmacophore .

1. Kinase Inhibition: The 3-amino-quinoline core mimics the adenine ring of ATP. By modifying the C2-ester and C3-amino groups, researchers can generate Type I or Type II kinase inhibitors. The chlorine atom at position 6 often occupies a hydrophobic pocket (e.g., the "gatekeeper" region) in kinases like EGFR or VEGFR.

2. Antimalarial Agents: Quinoline derivatives have a long history in treating malaria (e.g., Chloroquine). This specific carboxylate derivative serves as a precursor to 4-hydroxyquinoline analogs, which interfere with heme polymerization in the malaria parasite.

3. Fluorescent Probes: Due to the conjugated π-system, derivatives of this molecule often exhibit fluorescence. They are used as turn-on sensors for detecting transition metal ions (Zn²⁺, Cu²⁺) in biological systems.

Part 6: Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, it should be handled as a Potentially Bioactive Quinoline .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. All weighing and transfer operations must be conducted inside a chemical fume hood to prevent inhalation of fine dust.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71652172, Ethyl 3-amino-6-chloroquinoline-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 347203, Ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate. Retrieved from [Link]

  • Meth-Cohn, O., & Narine, B. (1978).A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational chemistry for quinoline synthesis).
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP and TPSA analysis).

Sources

The Strategic Utility of 2-Chloro-5-Substituted Benzoic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of synthetic chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are not only versatile in their chemical reactivity but also frequently appear at the core of biologically active molecules. The 2-chloro-5-substituted benzoic acid motif is a prime example of such a scaffold. Characterized by a carboxylic acid group, a chlorine atom at the ortho position, and a variable substituent at the para position to the chlorine, this class of building blocks offers a unique combination of electronic properties and synthetic handles that make it invaluable for the systematic exploration of chemical space.

The chlorine atom at the C2 position serves multiple critical functions. It sterically influences the conformation of the adjacent carboxylic acid group and electronically modulates its acidity. More importantly, it provides a reactive site for various cross-coupling reactions. The substituent at the C5 position is the primary point of diversification, allowing chemists to fine-tune properties such as lipophilicity, hydrogen bonding potential, and metabolic stability. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of these vital building blocks, offering field-proven insights for their effective utilization in research and development.

Core Synthetic Strategies: From Commodity Chemicals to High-Value Intermediates

The preparation of 2-chloro-5-substituted benzoic acids typically begins with readily available starting materials, such as o-chlorobenzoic acid. The key transformation is the introduction of a functional group at the C5 position, which is often accomplished through electrophilic aromatic substitution, followed by subsequent modifications.

Key Intermediates and Their Transformations

The most common and strategically important pathway involves the nitration of a precursor, followed by reduction of the nitro group to an amine. This amine then serves as a versatile branching point for further diversification.

1. Nitration: Installing the Nitro Group

The initial and most critical step is the regioselective nitration of o-chlorobenzoic acid. The directing effects of the ortho-chloro (ortho-, para-directing) and meta-directing carboxylic acid groups favor the introduction of the nitro group at the C5 position.

A typical procedure involves the slow addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to o-chlorobenzoic acid at low temperatures (-5 to 5°C) to control the reaction's exothermicity and maximize selectivity.[1][2] This process yields 2-chloro-5-nitrobenzoic acid, a cornerstone intermediate that appears as an off-white or yellow crystalline solid.[3][4] This intermediate is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5]

2. Reduction: Accessing the Key Amino Intermediate

The nitro group of 2-chloro-5-nitrobenzoic acid is readily reduced to a primary amine, yielding 2-chloro-5-aminobenzoic acid (also known as 5-chloroanthranilic acid). This transformation opens up a vast array of subsequent chemical modifications. Common reduction methods include:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean and efficient method for this reduction, often resulting in high yields.[6]

  • Metal-Acid Reduction: Classic conditions, such as using iron powder in the presence of an acid like ammonium chloride, are also effective and scalable for industrial production.[2]

2-chloro-5-aminobenzoic acid is a valuable building block for producing anti-inflammatory drugs, antimicrobial agents, herbicides, and specialty dyes.[7]

3. Diazotization: Diversification of the Amino Group

The amino group of 2-chloro-5-aminobenzoic acid can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents through Sandmeyer-type reactions. For instance, treatment with sodium nitrite in an acidic medium, followed by the addition of potassium iodide, smoothly converts the amino group into an iodine atom, yielding 2-chloro-5-iodobenzoic acid.[2][8] This iodo-derivative is particularly useful for subsequent cross-coupling reactions and has been identified as a key starting material in the synthesis of anti-diabetic drugs.[9]

The general synthetic workflow from a common starting material to these key building blocks is illustrated below.

G start o-Chlorobenzoic Acid nitro 2-Chloro-5-nitrobenzoic acid start->nitro Nitration (HNO3, H2SO4) amino 2-Chloro-5-aminobenzoic acid nitro->amino Reduction (e.g., H2, Raney Ni) iodo 2-Chloro-5-iodobenzoic acid amino->iodo Diazotization / Iodination (NaNO2, H+; then KI)

Caption: Key synthetic transformations starting from o-chlorobenzoic acid.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-substituted benzoic acid scaffold is prevalent in a variety of therapeutic areas. The specific substitution at the C5 position allows for the modulation of pharmacological activity and pharmacokinetic properties.

5-SubstituentKey Features & Applications
-NO₂ (Nitro)Strong electron-withdrawing group. Key precursor for amino derivatives.[3] Used in the synthesis of antibacterials and LSD1 inhibitors.[3]
-NH₂ (Amino)Nucleophilic handle for amide bond formation. Precursor for diazonium salts.[6] Core of anti-inflammatory and antimicrobial drugs.[7]
-OH (Hydroxy)Hydrogen bond donor/acceptor. Found in compounds with antimicrobial activity against various bacteria, including MRSA.[10][11]
-I (Iodo)Provides high reactivity for cross-coupling reactions (e.g., Suzuki, Heck).[9] Important intermediate for anti-diabetic medications.[9]
-Sulfonamide Can engage in crucial hydrogen bonding interactions with protein targets. Derivatives have shown promise as dual inhibitors of Mcl-1 and Bfl-1 anti-apoptotic proteins in cancer therapy.[12][13]
Case Study: Targeting Apoptosis in Cancer

Recent research has highlighted the utility of the 2,5-substituted benzoic acid core in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers.[13] In this context, the carboxylic acid group forms a critical hydrogen bond with a conserved arginine residue in the binding pocket of these proteins. The 5-substituent is then used to occupy a hydrophobic pocket, significantly contributing to binding affinity.[12] This work demonstrates how the scaffold's inherent features can be rationally designed to target specific protein-protein interactions.[12][13]

Case Study: Antibacterial Agents

Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials to combat drug-resistant bacteria.[14][15] By forming salts or coordination complexes, researchers have been able to modulate the physicochemical properties of the parent molecule, leading to compounds with broad inhibitory profiles against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

The logical relationship between the core scaffold and its application in creating diverse molecular libraries for drug discovery is depicted in the following diagram.

G core 2-Chloro-5-X Benzoic Acid Core Carboxylic Acid (Anchor/Amide Formation) 2-Chloro (Modulation/Coupling Site) 5-Substituent 'X' (Diversity Point) applications Therapeutic Areas Anticancer Antibacterial Anti-inflammatory Antidiabetic core->applications Leads to Bioactive Molecules substituents 5-Substituents (X) -NO2 -NH2 -OH -I -Br etc. substituents->core:c3 Provides Diversity

Caption: Role of the scaffold in generating molecular diversity for drug discovery.

Representative Experimental Protocols

To ensure the practical utility of this guide, detailed, field-tested protocols for the synthesis of key intermediates are provided below.

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid [2]

  • Setup: In a reaction flask equipped with a stirrer and a dropping funnel, add 196g of concentrated sulfuric acid. Cool the flask in an ice-salt bath.

  • Addition of Starting Material: Slowly add 31.2g of o-chlorobenzoic acid while stirring until it is completely dissolved. Maintain the temperature between -5 to 0°C.

  • Nitration: Add 21.6g of 65% nitric acid dropwise to the solution. Critically, maintain the internal temperature between -5 and 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly add 200ml of ice water dropwise to quench the reaction, ensuring the temperature does not exceed 25°C.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid precipitate by centrifugation or vacuum filtration.

  • Purification: Wash the solid with 500ml of water and dry under reduced pressure at 50°C overnight to yield 2-chloro-5-nitrobenzoic acid as an off-white solid. (Typical yield: 95.8%).

Protocol 2: Synthesis of 2-Chloro-5-aminobenzoic Acid via Catalytic Hydrogenation [6]

  • Setup: To a reaction flask, add 2g of active Raney Nickel catalyst.

  • Addition of Reactants: Add a solution of 20g (110 mmol) of 5-chloro-2-nitrobenzoic acid dissolved in ethanol.

  • Reaction: Seal the flask and introduce a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature overnight.

  • Work-up: Upon reaction completion (monitored by TLC), filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-5-chlorobenzoic acid as a white solid. (Typical yield: 96%).

Conclusion and Future Outlook

The 2-chloro-5-substituted benzoic acid framework represents a robust and highly adaptable platform for the synthesis of complex molecules. Its predictable reactivity and the strategic placement of its functional groups have cemented its role as a privileged scaffold in medicinal chemistry and materials science. From anti-cancer agents to novel antibacterials, derivatives of this core structure continue to yield compounds of significant interest. As synthetic methodologies evolve, particularly in the realm of C-H activation and late-stage functionalization, the utility of these building blocks is poised to expand even further, enabling the creation of increasingly sophisticated and potent molecules for a wide range of applications.

References

  • Huber, W. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 72(15), 5908–5911. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Preparation method of 2-amino-5-chlorobenzamide.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. [Link]

  • 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Lee, E. F., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(7), 3587-3600. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 106-126. [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

Sources

Beyond the Boilerplate: A Scientific Framework for Safety Data Sheet (SDS) Generation of Pyrazole-Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist guiding drug development pipelines, I frequently encounter pyrazole-benzoic acid intermediates—such as 4-(1H-pyrazol-1-yl)benzoic acid and its fluorinated derivatives—serving as critical scaffolds in medicinal chemistry and antibacterial research[1]. However, the fusion of a lipophilic, nitrogen-rich heterocycle with a corrosive carboxylic acid creates a complex toxicological profile.

Generating a Safety Data Sheet (SDS) for these intermediates is not a mere administrative task; it is a rigorous scientific exercise in hazard communication. This whitepaper deconstructs the mechanistic toxicology of pyrazole-benzoic acid hybrids and provides the self-validating experimental workflows required to author an authoritative, GHS-compliant SDS.

Mechanistic Toxicology: The Dual-Hazard Paradigm

To accurately classify a chemical under the Globally Harmonized System (GHS), we must first understand the causality behind its toxicity. Pyrazole-benzoic acid intermediates exhibit a "dual-hazard" profile driven by their distinct structural moieties.

  • The Pyrazole Moiety (Systemic & Environmental Hazard): The pyrazole ring is highly lipophilic, enabling rapid systemic absorption. Once absorbed, cytochrome P450 enzymes metabolize the heterocycle, leading to reactive intermediates that cause targeted damage to the spleen and thyroid (classified as STOT RE 1, H372)[2]. Furthermore, this lipophilicity drives partitioning into the lipid bilayers of aquatic organisms, resulting in long-lasting environmental toxicity (H412)[2][3].

  • The Benzoic Acid Core (Localized & Acute Hazard): The carboxylic acid group dictates localized hazards. Upon contact with ocular tissue, it protonates cellular proteins, leading to severe eye damage and corneal opacity (H318)[4][5]. Additionally, chronic inhalation of the crystalline dust induces fibrotic responses in the respiratory tract, culminating in specific target organ toxicity to the lungs (H372)[4][5].

ToxPathway Exposure Chemical Exposure (Inhalation/Dermal) Py_Moiety Pyrazole Moiety (Lipophilic/Systemic) Exposure->Py_Moiety BA_Moiety Benzoic Acid Moiety (Acidic/Corrosive) Exposure->BA_Moiety Tox_Spleen Spleen & Thyroid Toxicity (H372) Py_Moiety->Tox_Spleen Systemic Absorption Aq_Tox Aquatic Toxicity (H412) Py_Moiety->Aq_Tox Environmental Release Tox_Eye Severe Eye Damage (H318) BA_Moiety->Tox_Eye Direct Contact Tox_Lung Respiratory Irritation (H335 / H372) BA_Moiety->Tox_Lung Dust Inhalation

Fig 1: Mechanistic toxicological pathways of pyrazole-benzoic acid intermediates.

Quantitative Hazard Profiling

An authoritative SDS relies on hard data. Below is a synthesis of the quantitative hazard data and regulatory thresholds that dictate the GHS classifications for these intermediates.

Table 1: Structural Hazard Mapping

Structural MoietyTarget EndpointGHS Hazard ClassHazard StatementMechanistic Rationale
Benzoic Acid Core Ocular TissueEye Dam. 1H318: Causes serious eye damagepH-driven protein denaturation and corneal opacity[4].
Benzoic Acid Core Respiratory TractSTOT RE 1H372: Causes damage to lungsChronic inhalation of crystalline dust induces fibrotic responses[5].
Pyrazole Ring Systemic OrgansSTOT RE 1H372: Causes damage to spleen/thyroidCytochrome P450-mediated toxic metabolite generation[2].
Pyrazole Ring Aquatic EcosystemsAquatic Chronic 3H412: Harmful to aquatic lifeLipophilic partitioning into aquatic organism membranes causing narcosis[2].

Table 2: Quantitative Thresholds for SDS Sections 9, 11, and 12

ParameterTypical Value / ThresholdSDS SectionDiagnostic Significance
LD50 (Oral, Rat) ~500 - 1500 mg/kg11 (Toxicology)Triggers Acute Tox. 4 (H302) classification[2].
LC50 (Fish, 96h) ~47.3 mg/L12 (Ecological)Triggers Aquatic Chronic 3 (H412) classification[4].
EC50 (Daphnia, 48h) >100 mg/L12 (Ecological)Baseline for invertebrate acute toxicity profiling[4].

Self-Validating Experimental Protocols for SDS Generation

To populate the toxicological and ecological sections of the SDS, empirical data must be generated. As a standard practice, I mandate self-validating in vitro and ecotoxicological workflows to ensure absolute data integrity and eliminate false negatives.

Protocol A: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

Purpose: To validate the H318 (Severe Eye Damage) classification without animal testing. Causality & Validation: The acidic nature of the benzoic acid moiety compromises the tight junctions of the corneal epithelium. We use sodium fluorescein to directly quantify this barrier breakdown. The assay is self-validating: the concurrent use of a positive control must yield an In Vitro Irritancy Score (IVIS) > 55, and the negative control an IVIS < 3. If these parameters fail, the run is mathematically invalidated.

  • Step 1: Corneal Excision: Isolate corneas from freshly slaughtered bovines and mount them in specialized holders containing Eagle's Minimum Essential Medium (EMEM).

  • Step 2: Test Article Application: Apply a 20% (w/v) suspension of the pyrazole-benzoic acid intermediate directly to the epithelial surface for 4 hours.

  • Step 3: Opacity Measurement: Wash the corneas and measure light transmission using an opacitometer. The benzoic acid core will cause visible protein precipitation.

  • Step 4: Permeability Measurement: Add sodium fluorescein to the anterior chamber. After 90 minutes, measure the optical density (OD490) of the posterior chamber fluid to quantify barrier destruction.

  • Step 5: IVIS Calculation: Calculate the final score (

    
    ). An IVIS > 55 mandates an H318 classification.
    
Protocol B: Acute Daphnia Magna Toxicity Test (OECD 202)

Purpose: To establish the H412 (Harmful to Aquatic Life) classification. Causality & Validation: The pyrazole moiety drives the molecule into the lipid bilayers of daphnids, causing narcosis and immobilization. This protocol self-validates by tracking dissolved oxygen (must remain >3 mg/L) and ensuring negative control mortality remains <10%.

  • Step 1: Media Preparation: Prepare Elendt M4 medium, ensuring optimal pH (7.8–8.2) to prevent the benzoic acid moiety from artificially skewing the pH and causing false-positive acid shock.

  • Step 2: Solubilization: Dissolve the intermediate using a minimal amount of co-solvent (e.g., DMSO, max 0.1 mL/L) due to the lipophilicity of the pyrazole ring.

  • Step 3: Exposure: Introduce 20 Daphnia magna neonates (<24 hours old) per concentration across 4 replicates.

  • Step 4: Immobilization Scoring: Assess the daphnids at 24h and 48h. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Step 5: EC50 Calculation: Plot the concentration-response curve to derive the 48h EC50. Values between 10-100 mg/L trigger an Aquatic Chronic 3 classification.

SDSWorkflow Start Synthesize & Purify Intermediate QC Analytical QC (NMR, HPLC >98%) Start->QC InVitro In Vitro Irritation (BCOP / EpiDerm) QC->InVitro EcoTox Ecotoxicology (OECD 202) QC->EcoTox SysTox Systemic Toxicity (OECD 407/408) QC->SysTox DataSync Data Synthesis & Bridging Principles InVitro->DataSync EcoTox->DataSync SysTox->DataSync SDS Generate GHS Rev. 10 Compliant SDS DataSync->SDS

Fig 2: Self-validating experimental workflow for GHS-compliant SDS generation.

Navigating GHS Revision 10 and Regulatory Compliance

As global regulatory bodies transition to GHS Revision 10 between 2025 and 2027, the bridging principles for multi-component products containing benzoic acid derivatives are evolving[6]. Formulators utilizing pyrazole-benzoic acid intermediates must proactively update mixture classifications.

GHS Rev. 10 introduces recalibrated skin and eye irritation thresholds, meaning historical in vitro data must be re-evaluated against stricter interpretation criteria[6]. Furthermore, the update emphasizes more precise aquatic toxicity assessments. Failure to update the SDS and labeling to reflect these recalibrated environmental and health hazard statements will inevitably result in compliance gaps, import delays, and shipment rejections across international borders[6].

By grounding our SDS authoring process in rigorous, self-validating scientific protocols rather than mere regulatory guesswork, we ensure the safety of downstream researchers and the uninterrupted advancement of critical drug development pipelines.

References
  • [Safety Data Sheet Benzoic acid Revision 5] - Redox:[Link]

  • [Benzoic acid - Safety data sheet] - Moeller Chemie:[Link]

  • [GHS 10 Updates: What Benzoic Acid Producers Must Know] - Food Additives:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid via Suzuki-Miyaura Coupling

[1]

Introduction & Synthetic Utility[1][2][3][4][5][6][7]

The structural motif of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, URAT1 inhibitors) and glucokinase activators.[1] The presence of the ortho-chloro group relative to the carboxylic acid provides specific conformational constraints, while the pyrazole moiety acts as a key hydrogen bond acceptor/donor mimic in active sites.

This application note details a robust, scalable synthesis via Suzuki-Miyaura cross-coupling .[1] While many protocols suggest protecting the carboxylic acid as an ester to avoid catalyst poisoning, this guide presents an optimized direct coupling strategy using the free acid. This approach reduces step count, minimizes waste, and improves atom economy.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-C3' bond between the benzoate and the pyrazole ring.[1]

RetrosynthesisTargetTarget:2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acidPrecursorsPrecursorsTarget->PrecursorsSuzuki DisconnectionFragment15-bromo-2-chlorobenzoic acid(Electrophile)Precursors->Fragment1Fragment21-methyl-1H-pyrazol-3-ylboronic acid(Nucleophile)Precursors->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled. The choice of catalyst and base is specific to the acidic nature of the substrate.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand prevents Pd aggregation and is highly active for heteroaryl chlorides/bromides. It is robust against the free carboxylic acid functionality.
Base K₂CO₃ (2.0 - 3.0 equiv) A weaker base is preferred to minimize protodeboronation of the pyrazole boronic acid.[1] It also ensures the benzoic acid is fully deprotonated to the carboxylate, preventing catalyst poisoning.
Solvent 1,4-Dioxane / Water (4:1) Water is essential for the solubility of the inorganic base and the boronic acid. Dioxane provides high solubility for the organic halide at reflux temperatures.
Stoichiometry 1.2 equiv Boronic Acid Excess boronic acid compensates for potential homocoupling or protodeboronation side reactions.
Atmosphere Argon or N₂ Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) species and homocoupling of the boronic acid.

Experimental Protocol: Direct Suzuki Coupling

Reagents and Materials
  • Substrate: 5-bromo-2-chlorobenzoic acid (CAS: 21739-92-4)[1]

  • Coupling Partner: (1-methyl-1H-pyrazol-3-yl)boronic acid (CAS: 1025708-31-7)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM)

  • Base: Potassium carbonate (K₂CO₃), anhydrous

  • Solvents: 1,4-Dioxane (HPLC grade), Deionized Water[1]

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-bromo-2-chlorobenzoic acid (1.0 g, 4.25 mmol, 1.0 equiv).

  • Add (1-methyl-1H-pyrazol-3-yl)boronic acid (0.64 g, 5.10 mmol, 1.2 equiv).

  • Add K₂CO₃ (1.76 g, 12.75 mmol, 3.0 equiv).

  • Crucial Step: Evacuate the flask and backfill with Argon (repeat 3 times) to remove atmospheric oxygen.

Step 2: Solvent & Catalyst Addition [1][2]

  • In a separate vial, sparge a mixture of 1,4-Dioxane (16 mL) and Water (4 mL) with Argon for 15 minutes.

  • Add the degassed solvent mixture to the reaction flask via syringe under Argon flow.

  • Add Pd(dppf)Cl₂[3]·DCM (173 mg, 0.21 mmol, 5 mol%) quickly by temporarily removing the septum or counter-flow addition.

  • Seal the system and purge with Argon for another 5 minutes.

Step 3: Reaction

  • Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitor the reaction by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid).

    • Note: The starting material (bromide) should be consumed within 4–6 hours.

    • Visual Check: The reaction typically turns from orange/red to dark black as Pd(0) precipitates upon completion.

Step 4: Workup (Acid-Base Extraction)

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with 20 mL of water and 20 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Separate the layers.

    • Organic Layer:[1][4][3] Contains non-acidic impurities (discard).

    • Aqueous Layer: Contains the product as the potassium carboxylate salt.

  • Wash the aqueous layer twice with EtOAc (2 x 20 mL) to remove organic impurities (e.g., deboronated pyrazole).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until pH ~2–3.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Extract the acidified aqueous layer with EtOAc (3 x 30 mL) OR filter the solid directly if precipitation is heavy and clean.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Recrystallization: The crude solid is typically purified by recrystallization from Ethanol or an Ethanol/Water mixture.

  • Dissolve the crude solid in minimum hot Ethanol (70°C).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Ethanol.

  • Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

The following diagram illustrates the logic flow for the synthesis and purification, highlighting the critical acid-base purification trick.

WorkflowStartStart:5-bromo-2-chlorobenzoic acid+ Boronic AcidReactionReaction:Pd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CStart->ReactionFilterFiltration:Remove Pd black (Celite)Reaction->FilterPartitionPartition:Water / EtOAc WashFilter->PartitionOrgLayerOrganic Layer:Discard (Impurities)Partition->OrgLayerWashAqLayerAqueous Layer:Contains Product (Salt Form)Partition->AqLayerSaveAcidifyAcidification:Add 1M HCl to pH 2-3AqLayer->AcidifyPrecipitatePrecipitation:Product crashes outAcidify->PrecipitateRecrystRecrystallization:EthanolPrecipitate->Recryst

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

Analytical Controls & Expected Data

To validate the synthesis, compare your isolated product against these expected spectral characteristics:

  • Physical State: White to off-white solid.[1]

  • Melting Point: Expected range >200°C (decomposition often observed for high MW amino acids/heterocycles).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, COOH)

    • δ 8.05 (d, J=2.2 Hz, 1H, Ar-H6)[1]

    • δ 7.85 (d, J=2.2 Hz, 1H, Pyrazole-H5)[1]

    • δ 7.78 (dd, J=8.4, 2.2 Hz, 1H, Ar-H4)[1]

    • δ 7.60 (d, J=8.4 Hz, 1H, Ar-H3)[1]

    • δ 6.75 (d, J=2.2 Hz, 1H, Pyrazole-H4)[1]

    • δ 3.90 (s, 3H, N-CH₃)[1]

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 237.04

    • Observed [M+H]⁺: 237.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by -COOHIncrease catalyst loading to 10 mol% or switch to XPhos Pd G2 . Alternatively, methylate the starting acid (TMS-diazomethane), couple, then hydrolyze (LiOH).
Protodeboronation Unstable boronic acidUse the pinacol ester of the pyrazole instead of the free boronic acid. Lower reaction temperature to 80°C.
Black Precipitate Early Oxygen ingressEnsure rigorous degassing. Use a Schlenk line or glovebox if available.
Product in Organic Wash pH not high enoughEnsure the aqueous layer is pH > 10 during the initial wash to keep the product fully deprotonated.

References

  • Suzuki Reaction Overview & Mechanism

    • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture).
  • Catalyst Selection for Heteroaryl Couplings

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
  • Purification of Pyrazole Derivatives

    • Vertex AI Search Result 1.1: "Method for purifying pyrazoles - WO2011076194A1".[1]

  • Protocol Grounding (Pd(dppf)Cl₂ Usage)

    • ThermoFisher Scientific.
  • Specific Substrate Properties (2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid analogs)

    • MilliporeSigma Product D

Application Note: Reagents and Protocols for the Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-3-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1-methyl-1H-pyrazol-3-yl moiety is a critical transformation in modern drug discovery, frequently utilized to optimize the physicochemical properties and target-binding affinities of pharmaceutical candidates. The Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazole-3-boronic acid (or its corresponding pinacol ester) with aryl halides is the premier method for this functionalization[1].

However, this specific heteroaryl boronic acid presents a notorious synthetic challenge. The 3-position of the pyrazole ring is adjacent to a Lewis basic nitrogen (N2), making the boronic acid highly susceptible to rapid, base-catalyzed protodeboronation and prone to inducing catalyst deactivation via nitrogen coordination[2].

This application note provides a comprehensive, field-proven guide to overcoming these limitations. By synthesizing mechanistic insights with optimized reagent selection—specifically the use of bulky dialkylbiaryl phosphine ligands (e.g., XPhos) and mild biphasic conditions—researchers can achieve high-yielding, reproducible couplings.

Mechanistic Insights & Experimental Causality

To design a successful coupling protocol, one must understand the causality behind the failure modes of heteroaryl boronic acids.

The Protodeboronation Problem

As detailed by, heteroaromatic boronic acids undergo rapid protodeboronation in the presence of base and water[3]. The N-methyl group of 1-methyl-1H-pyrazole-3-boronic acid increases the electron density of the heterocycle, which paradoxically accelerates the hydrolytic cleavage of the carbon-boron bond. If the rate of transmetalation is slower than the rate of hydrolysis, the boronic acid is consumed before the product can form, leading to low yields and the generation of 1-methylpyrazole as a volatile byproduct[4].

Catalyst Deactivation (The "3-Pyrazolyl Problem")

Similar to the well-documented "2-pyridyl problem," the N2 nitrogen of the pyrazole ring can act as a strong Lewis base[2]. It readily coordinates to the electrophilic Palladium(II) intermediate formed after oxidative addition, creating a stable, off-cycle complex that halts the catalytic cycle[5].

Causality of Reagent Selection

To outcompete these degradation pathways, the experimental conditions must heavily favor the transmetalation and reductive elimination steps:

  • Catalyst Choice (XPhos Pd G3): We strongly recommend the use of such as XPhos Pd G3[5]. The extreme steric bulk of the XPhos ligand prevents the pyrazole nitrogen from coordinating to the palladium center. Furthermore, the G3 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature, allowing the reaction to proceed swiftly before protodeboronation can occur[6].

  • Base and Solvent Selection (The "Slow-Release" Strategy): Strong bases (e.g., NaOH) rapidly accelerate protodeboronation. Utilizing a mild base like K₃PO₄ in a biphasic solvent system (1,4-Dioxane/H₂O) creates a [7]. The boronic acid remains largely in the organic phase, while the base resides in the aqueous phase. The active boronate is generated slowly at the biphasic interface, keeping its steady-state concentration low and minimizing degradation[8].

CatalyticCycle Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Pyrazole)L] OxAdd->TransMet + Boronic Acid + Base Deact Catalyst Deactivation (N-Coordination) OxAdd->Deact Lewis Basic N2 (Off-cycle) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product Coupled Product Ar-Pyrazole RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 1-Methyl-1H-pyrazole -3-boronic acid Boronic->TransMet Proto Protodeboronation (1-Methylpyrazole) Boronic->Proto Base / H2O (Degradation)

Figure 1: Suzuki-Miyaura catalytic cycle with competing protodeboronation and catalyst deactivation.

Reagent Selection Guide

The following table summarizes the quantitative performance of various catalyst and solvent systems when coupling 1-methyl-1H-pyrazole-3-boronic acid with a standard aryl bromide.

Table 1: Quantitative Comparison of Catalyst and Solvent Systems
Catalyst SystemBaseSolvent SystemTemp (°C)Relative ProtodeboronationExpected Yield
XPhos Pd G3 (2–5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)80Low85–95%
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃1,4-Dioxane / H₂O (4:1)90Moderate70–85%
Pd(OAc)₂ + SPhos (5 mol%)K₃PO₄THF / H₂O (10:1)70Low80–90%
Pd(PPh₃)₄ (5–10 mol%)Na₂CO₃Toluene / EtOH / H₂O100High40–60%

Note: Pd(PPh₃)₄ is generally not recommended for this specific transformation due to sluggish transmetalation kinetics, which allows protodeboronation to dominate[6].

Standardized Experimental Protocols

Protocol A: High-Performance Coupling with XPhos Pd G3

This protocol is engineered as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction integrity. It is highly recommended for sensitive or sterically hindered aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Methyl-1H-pyrazole-3-boronic acid (1.5 equiv) Note: An excess is used to buffer against trace protodeboronation.

  • XPhos Pd G3 (0.02 to 0.05 equiv, 2-5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-methyl-1H-pyrazole-3-boronic acid (1.5 mmol), XPhos Pd G3 (0.03 mmol), and K₃PO₄ (2.0 mmol)[9].

  • Atmospheric Control (Self-Validation Checkpoint 1): Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Complete removal of oxygen prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) followed by degassed H₂O (1.0 mL).

  • Reaction Initiation (Self-Validation Checkpoint 2): Place the vessel in a pre-heated oil bath at 80 °C. Visual Cue: Observe the solution transition from a pale yellow/orange suspension to a dark red/brown homogeneous solution within the first 10-15 minutes. This color shift definitively validates the generation of the active Pd(0) catalytic species.

  • In-Process Monitoring (Self-Validation Checkpoint 3): Stir vigorously for 2 to 12 hours. At the 2-hour mark, withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS or TLC. Validation: The complete disappearance of the aryl halide peak and the emergence of the target mass confirms successful catalytic turnover.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Validation: A clean phase separation without severe emulsions indicates successful partitioning of the inorganic phosphate salts.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Ar-X, Boronic Acid, XPhos Pd G3, K3PO4 Step2 2. Solvent Addition & Degassing Dioxane/H2O (4:1), N2 Purge (3x) Step1->Step2 Step3 3. Cross-Coupling Reaction Stir at 80°C (2-12 hours) Step2->Step3 Step4 4. Reaction Quench & Workup Cool, Dilute with EtOAc, Aqueous Wash Step3->Step4 Step5 5. Purification & Isolation Organic Drying, Concentration, Silica Gel Step4->Step5

Figure 2: Standardized workflow for the Suzuki-Miyaura coupling of heteroaryl boronic acids.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society (2016). URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry (2010). URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society (2010). URL:[Link]

  • One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry (2020). URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole-Functionalized Benzoic Acids

The fusion of pyrazole and benzoic acid moieties into a single molecular entity creates a scaffold of significant interest in contemporary drug discovery and materials science. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an exceptional pharmacophore.[1] When functionalized with a benzoic acid group, the resulting molecule gains a versatile handle for modulating physicochemical properties such as solubility and for introducing further structural diversity. Moreover, the carboxylic acid group can serve as a key interacting moiety with biological targets. Consequently, pyrazole-functionalized benzoic acids are integral components in the development of anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[3][4][5]

This comprehensive guide provides detailed protocols and the underlying chemical principles for the synthesis of pyrazole-functionalized benzoic acids, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategies: A Comparative Overview

The synthesis of pyrazole-functionalized benzoic acids can be broadly categorized into two main approaches:

  • Construction of the Pyrazole Ring on a Benzoic Acid-Containing Substrate: In this strategy, one of the precursors for the pyrazole synthesis already bears the benzoic acid functionality.

  • Functionalization of a Pre-formed Pyrazole Ring with a Benzoic Acid Moiety: This approach involves the initial synthesis of a pyrazole core, which is subsequently coupled or modified to introduce the benzoic acid group.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on both the pyrazole and benzoic acid rings, and functional group tolerance.

Methodology 1: Pyrazole Ring Formation from Benzoic Acid Derivatives

This classical and often straightforward approach leverages the well-established Knorr pyrazole synthesis and related cyclocondensation reactions.

Knorr Pyrazole Synthesis with Arylhydrazines

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] To synthesize a pyrazole-functionalized benzoic acid via this route, a hydrazine-substituted benzoic acid is a key starting material.

Causality of Experimental Choices:

  • Acid Catalysis: The reaction is typically catalyzed by a small amount of acid, which protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7]

  • Solvent: Ethanol or acetic acid are common solvents as they effectively dissolve the reactants and facilitate the dehydration step.

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the nature of the substituents on both reactants.

Experimental Protocol: Synthesis of 4-(3-phenyl-1H-pyrazol-1-yl)benzoic acid

This protocol is adapted from established procedures for N-aryl pyrazole synthesis.

Reaction Scheme:

Knorr_Synthesis hydrazine 4-Hydrazinobenzoic acid reaction Ethanol, Acetic Acid (cat.), Reflux hydrazine->reaction + diketone 1,3-Diphenyl-1,3-propanedione diketone->reaction product 4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzoic acid reaction->product

Caption: Knorr pyrazole synthesis workflow.

Materials:

  • 4-Hydrazinobenzoic acid

  • 1,3-Diphenyl-1,3-propanedione (Benzoylacetone)

  • Ethanol

  • Glacial Acetic Acid

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-hydrazinobenzoic acid (1.0 eq) and 1,3-diphenyl-1,3-propanedione (1.05 eq).

  • Add ethanol to dissolve the solids, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoic acid.

Methodology 2: Functionalization of a Pre-formed Pyrazole Ring

This approach offers greater flexibility in terms of the substitution patterns on both the pyrazole and the benzoic acid rings. Modern cross-coupling reactions are the cornerstone of this methodology.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] To synthesize pyrazole-functionalized benzoic acids, this reaction can be employed in two ways:

  • Coupling of a pyrazole boronic acid/ester with a halobenzoic acid/ester.

  • Coupling of a halopyrazole with a boronic acid/ester of benzoic acid.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand is crucial for stabilizing the catalyst and promoting the catalytic cycle.[9]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid/ester for transmetalation to the palladium center.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

  • Boronic Esters: Pinacol esters of boronic acids are often preferred due to their enhanced stability and ease of purification compared to the free boronic acids.[10][11]

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)benzoic acid via Suzuki-Miyaura Coupling

This protocol is based on the coupling of a pyrazole boronic ester with a bromobenzoic acid derivative.

Reaction Scheme:

Suzuki_Coupling pyrazole_boronic_ester 1H-Pyrazole-4-boronic acid pinacol ester reaction Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C pyrazole_boronic_ester->reaction + bromobenzoic_acid Methyl 4-bromobenzoate bromobenzoic_acid->reaction product Methyl 4-(1H-pyrazol-4-yl)benzoate hydrolysis Hydrolysis product->hydrolysis 1. NaOH, H2O/MeOH 2. HCl (aq) final_product 4-(1H-Pyrazol-4-yl)benzoic acid reaction->product hydrolysis->final_product

Caption: Suzuki-Miyaura coupling and subsequent hydrolysis.

Materials:

  • 1H-Pyrazole-4-boronic acid pinacol ester[12]

  • Methyl 4-bromobenzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric Acid (1 M)

Procedure:

Part A: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), methyl 4-bromobenzoate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude methyl 4-(1H-pyrazol-4-yl)benzoate by column chromatography on silica gel.

Part B: Ester Hydrolysis [13][14]

  • Dissolve the purified methyl 4-(1H-pyrazol-4-yl)benzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-(1H-pyrazol-4-yl)benzoic acid.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an amine (or an N-H containing heterocycle) with an aryl halide in the presence of a copper catalyst.[15][16][17] This method is particularly useful for synthesizing N-aryl pyrazole benzoic acids.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) salts (e.g., CuI) are often more effective than copper(II) salts. The reaction can be promoted by the use of a ligand, such as 1,10-phenanthroline.[18]

  • Base: A strong base like potassium carbonate or cesium carbonate is required to deprotonate the pyrazole N-H, making it nucleophilic.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used to achieve the high temperatures often required for this reaction.

Experimental Protocol: Synthesis of 1-(4-Carboxyphenyl)-1H-pyrazole

This protocol is a representative Ullmann condensation procedure.

Reaction Scheme:

Ullmann_Condensation pyrazole Pyrazole reaction CuI, 1,10-Phenanthroline, K2CO3, DMF, 120 °C pyrazole->reaction + iodobenzoic_acid 4-Iodobenzoic acid iodobenzoic_acid->reaction product 1-(4-Carboxyphenyl)-1H-pyrazole reaction->product

Caption: Ullmann condensation for N-arylation of pyrazole.

Materials:

  • Pyrazole

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add pyrazole (1.5 eq), 4-iodobenzoic acid (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF.

  • Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify with 1 M HCl to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify by recrystallization or column chromatography to obtain 1-(4-carboxyphenyl)-1H-pyrazole.

Data Summary: Comparison of Synthetic Routes

Method Key Reactants Typical Conditions Advantages Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, Hydrazine-benzoic acidAcid catalyst, Reflux in EtOH or AcOHStraightforward, often high-yielding for simple substrates.Potential for regioisomer formation, limited by availability of substituted hydrazines.
Suzuki-Miyaura Coupling Pyrazole-boronic ester, Halobenzoic acidPd catalyst, Base, Dioxane/H₂O, 80-100 °CHigh functional group tolerance, excellent for C-C bond formation, predictable regioselectivity.Requires synthesis of boronic esters, potential for side reactions like protodeboronation.[9]
Ullmann Condensation Pyrazole, Halobenzoic acidCu catalyst, Ligand, Base, High temp. in DMFGood for N-arylation.Often requires harsh conditions (high temperatures), can have limited substrate scope.
Direct C-H Arylation Pyrazole, Halobenzoic acidPd or Co catalyst, Oxidant, High temp.Atom-economical, avoids pre-functionalization of the pyrazole.[4][7][19]Can suffer from issues with regioselectivity, may require specific directing groups.[4]

Conclusion and Future Perspectives

The synthesis of pyrazole-functionalized benzoic acids is a dynamic field with a rich history and a vibrant present. While classical methods like the Knorr synthesis remain valuable, modern palladium- and copper-catalyzed cross-coupling reactions have significantly expanded the accessible chemical space, allowing for the creation of highly complex and diverse molecular architectures. The choice of synthetic route should be guided by a careful consideration of the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future developments in this area will likely focus on the discovery of more efficient and sustainable catalytic systems, including those that enable C-H activation under milder conditions, further streamlining the synthesis of these important compounds for a wide range of applications.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link][6]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13839-13848. Available at: [Link][5][20][21]

  • Shetty, et al. (2012). 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5038.

  • Li, Y., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules, 30(12), 1-12.[22]

  • Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9, 4405-4414.[23]

  • Alam, M. A., et al. (2025). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate.[3]

  • Chen, Y., et al. (2016). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Chemical Communications, 52(42), 6961-6964.[4]

  • Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4478.[24]

  • Royal Society of Chemistry. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(3), 2267-2272.[25]

  • PubMed. (2013). An easy direct arylation of 5-pyrazolones. Available at: [Link][7]

  • Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. Available at: [11]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474.[18][26]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link][13]

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).[15]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives.[14]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link][17]

  • Royal Society of Chemistry. (1966). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 2031-2034.[16]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.[8]

Sources

Application Note: Leveraging Pyrazole-Benzoic Acid Scaffolds as Versatile Linkers in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets where traditional high-throughput screening has faltered.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with low affinity and then chemically evolving these hits into potent, drug-like molecules. A key strategy in this evolution is "fragment linking," where two distinct fragments binding to adjacent sub-pockets are joined by a chemical linker.[3][4] The design of this linker is non-trivial and critical for success. This application note details the strategic use of pyrazole-benzoic acid derivatives as a highly effective linker class, providing a blend of structural rigidity, synthetic tractability, and favorable pharmacophoric properties. We provide field-proven insights and detailed protocols for the integration of this strategy into a typical FBDD campaign, from initial hit validation to lead optimization.

Introduction: The Fragment-Based Approach

Unlike High-Throughput Screening (HTS), which screens large libraries of complex molecules, FBDD starts small.[2][5] It involves screening a library of low molecular weight compounds (<300 Da) to identify weak but efficient binders.[1][6] Because the binding affinities are low (μM to mM range), detection requires highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[7][8][9]

The core advantages of FBDD include:

  • Higher Hit Rates: Smaller fragments have a higher probability of finding a complementary fit on a protein surface.[2]

  • Efficient Exploration of Chemical Space: A smaller, more diverse fragment library can sample chemical space more effectively than a much larger HTS library.[3]

  • Superior Lead Properties: Hits from FBDD often have high "ligand efficiency," providing a more promising starting point for optimization and resulting in final leads with better physicochemical properties.[10]

The journey from a fragment hit to a lead compound typically follows one of three paths: growing, merging, or linking.[3][4] The linking strategy, which connects two fragments that bind to adjacent pockets, is particularly powerful but places immense importance on the chemical structure used to bridge them.

The FBDD Workflow: A High-Level Overview

A successful FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The workflow is designed to progressively build affinity and selectivity while maintaining drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structual Analysis cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Rule of 3 Compliant) Screen Biophysical Screening (SPR, NMR, TSA) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit List Ortho Orthogonal Validation (e.g., ITC, NMR) Hits->Ortho Validation Xray X-ray Crystallography or Cryo-EM Ortho->Xray Confirmation Pose Validated Hits with 3D Binding Pose Xray->Pose Structural Data Design Linker Design (Pyrazole-Benzoic Acid) Pose->Design Structure-Guided Design Synth Medicinal Chemistry (Synthesis & SAR) Design->Synth Iteration Lead Potent Lead Compound Synth->Lead Optimization

Caption: The integrated FBDD workflow from initial screening to lead optimization.

The Pyrazole-Benzoic Acid Linker: A Privileged Scaffold

The choice of a linker is critical. An ideal linker must hold the two fragment pharmacophores in the optimal orientation to bind their respective pockets simultaneously, without introducing unfavorable steric or physicochemical properties. The pyrazole-benzoic acid scaffold has emerged as a superior choice for several reasons. Pyrazole derivatives are well-represented in medicinal chemistry and are known to possess a wide spectrum of biological activities.[11][12][13]

Key Advantages:

  • Defined Vectorial Properties: The 5-membered pyrazole ring is a rigid aromatic system. This rigidity is crucial for minimizing the entropic penalty upon binding. Its defined substitution patterns (e.g., 1,3,5-substituted) allow chemists to project the linked fragments into space with precise control over the exit vectors.

  • Tunable Pharmacophoric Features: The pyrazole ring contains both hydrogen bond donor (N-H) and acceptor (N) functionalities. The benzoic acid moiety adds a strong hydrogen bond acceptor (carbonyl) and a hydrogen bond donor/anionic center (carboxylic acid), which can engage in critical interactions with the target protein.

  • Synthetic Accessibility: The synthesis of functionalized pyrazoles is well-established in chemical literature, often involving robust cyclization reactions of 1,3-dicarbonyl compounds with hydrazines.[14][15] This allows for the rapid generation of a diverse array of linkers for structure-activity relationship (SAR) studies.[16][17][18]

  • Favorable Physicochemical Profile: This scaffold generally imparts good planarity and can be tailored to maintain key drug-like properties, such as solubility and membrane permeability, during the optimization process.

Linker_Strategy cluster_target Target Protein Binding Site P1 Sub-pocket 1 P2 Sub-pocket 2 F1 Fragment A F1->P1 Binds Linker Pyrazole-Benzoic Acid Linker F1->Linker Covalent Bond F2 Fragment B F2->P2 Binds F2->Linker Covalent Bond

Caption: Linking two fragments in adjacent pockets with a pyrazole-benzoic acid scaffold.

Protocols and Methodologies

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a sensitive, label-free biophysical technique ideal for primary screening because it can detect the weak binding of low-molecular-weight fragments in real-time and provides initial kinetic insights.[19][20][21] It measures changes in mass on a sensor surface where the target protein is immobilized.[22]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to the desired density (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Fragment Library Screening:

    • Prepare fragment stocks in 100% DMSO. Dilute fragments from the library into running buffer (e.g., HBS-EP+) to a final concentration (e.g., 200 µM) with a precisely matched final DMSO concentration (e.g., 2%). Note: Mismatched DMSO between sample and running buffer is a major source of false positives.[19]

    • Inject each fragment over the target and reference flow cells for a set association time (e.g., 30 seconds) followed by a dissociation time (e.g., 60 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis and Hit Identification:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection.

    • A fragment is considered a preliminary hit if it produces a concentration-dependent binding response that is significantly above the noise level and displays a plausible binding sensorgram shape.

    • Hits should be confirmed by re-testing in a dose-response format to estimate binding affinity (KD).

Technique Principle Throughput Protein Consumption Strengths Weaknesses
SPR Mass change on surfaceHighLowReal-time kinetics, label-free[20][23]Requires protein immobilization, sensitive to buffer mismatch[19]
NMR Change in magnetic environmentMediumHighSolution-based, structural info, detects very weak binding[7][22]Requires isotope labeling (for protein-observed), high protein amounts
X-ray Electron density mappingLowHighGold standard for 3D binding pose[24][25]Requires protein crystallization, lower throughput
TSA Protein thermal stability shiftHighLowRapid, inexpensive primary screenHigh rate of false positives, indirect binding evidence[6][26]
Table 1. Comparison of common biophysical techniques for fragment screening.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Causality: Primary hits must be validated by an orthogonal method to eliminate artifacts. X-ray crystallography is the definitive validation technique as it provides unambiguous, high-resolution 3D structural evidence of fragment binding, which is essential for a structure-guided linking strategy.[24][27][28]

Validation_Workflow Start Primary Hits from SPR (e.g., 50 fragments) NMR_Val Orthogonal Validation (e.g., Ligand-Observed NMR) Start->NMR_Val False_Pos False Positives (Discarded) NMR_Val->False_Pos No binding signal Confirmed Confirmed Binders (e.g., 20 fragments) NMR_Val->Confirmed Binding confirmed Xtal X-ray Crystallography (Soaking or Co-crystallization) Confirmed->Xtal Structure High-Resolution 3D Structures of Fragment-Protein Complexes Xtal->Structure

Caption: A robust workflow for validating fragment hits and obtaining structural data.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein using commercially available or in-house screens.

    • Optimize lead conditions to produce well-diffracting, single crystals of sufficient size.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM) in a cryo-protectant-containing mother liquor.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Flash-cool the soaked crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and determine its precise binding pose and interactions with the protein.

Protocol 3: Synthesis of a 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid Linker

Causality: This protocol provides a representative synthesis for a core pyrazole-benzoic acid linker scaffold. The specific substitution patterns would be dictated by the required exit vectors determined from the crystallographic analysis of the bound fragments. This method relies on a classical condensation reaction.

Methodology:

  • Synthesis of Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate:

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a mixture of ethyl 4-acetylbenzoate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

    • Purify the resulting 1,3-dicarbonyl intermediate by column chromatography.

  • Synthesis of Diethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate:

    • Dissolve the dicarbonyl intermediate from the previous step (1.0 eq) in glacial acetic acid.

    • Add phenylhydrazine (1.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction, pour it into ice water, and collect the precipitated solid by filtration. This solid is the pyrazole diester.

  • Hydrolysis to 1-Phenyl-1H-pyrazole-3,5-dicarboxylic acid:

    • Suspend the pyrazole diester (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat to reflux for 6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and acidify with concentrated HCl to pH ~2.

    • Collect the precipitated dicarboxylic acid product by filtration and dry under vacuum.

  • Selective Coupling (for linking):

    • The resulting dicarboxylic acid can be selectively activated at one carboxylic acid group (e.g., via monoprotection or using controlled stoichiometry of a coupling agent like HATU/EDC) for sequential coupling to the two fragment hits.

Protocol 4: Structure-Activity Relationship (SAR) Development

Causality: Once the initial linked compound is synthesized, a systematic SAR campaign is required to optimize its potency. This involves making discrete chemical modifications and measuring the impact on binding affinity.

Methodology:

  • Design Analogs: Based on the crystal structure of the linked compound, design a small library of analogs. Modifications can include:

    • Linker Length/Rigidity: Synthesize linkers with slightly different lengths or introduce/remove rotatable bonds.

    • Attachment Points: Vary the connection points on the pyrazole or benzoic acid rings.

    • Fragment Modifications: Make small changes to the original fragments to explore new interactions.

  • Synthesis: Synthesize the designed analogs.

  • Affinity Measurement: Determine the binding affinity (e.g., KD via SPR or IC50 via a functional assay) for each new compound.

  • Data Analysis: Correlate the structural changes with the changes in affinity to build an understanding of the SAR. This iterative cycle of design-synthesis-test is the core of lead optimization.

Compound ID Fragment A Linker Modification Fragment B Binding Affinity (KD, µM)
Frag-A Phenyl--500
Frag-B --Pyridine800
Linked-01 PhenylPyrazole-Benzoic Acid (meta)Pyridine5.2
Linked-02 PhenylPyrazole-Benzoic Acid (para)Pyridine25.8
Linked-03 4-F-PhenylPyrazole-Benzoic Acid (meta)Pyridine0.9
Linked-04 PhenylPyrazole-Propanoic AcidPyridine15.1
Table 2. Example of an initial SAR table for a fragment linking campaign. Data is hypothetical.

Conclusion

The fragment linking strategy is a cornerstone of modern FBDD. The use of pyrazole-benzoic acid linkers offers a robust and versatile solution for medicinal chemists, providing the necessary structural control and pharmacophoric features to successfully bridge two fragment hits. By integrating sensitive biophysical screening, high-resolution structural biology, and rational synthetic chemistry, this approach can significantly accelerate the discovery of high-quality lead compounds for a new generation of therapeutics.

References

  • Vertex AI Search. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design.
  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • PMC - NIH. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • ResearchGate. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review.
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
  • MDPI. (2025, August 7). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • PNAS. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • PubMed. (n.d.). Computational techniques in fragment based drug discovery.
  • PubMed. (n.d.). Using computational techniques in fragment-based drug discovery.
  • Creative Biolabs. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Springer Nature Experiments. (n.d.). Computational Fragment-Based Drug Design.
  • MDPI. (2011, October 18). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Fesik Lab - Vanderbilt University. (n.d.). Fragment-based drug discovery using NMR spectroscopy.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • Cell Press. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy.
  • PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • IUCr Journals. (n.d.). Empirical lead generation by crystallographic screening of fragment libraries.
  • PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD.
  • Structure Based Design, Inc. (n.d.). STRBD - FBDD page.
  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • PubMed. (2009, August 15). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase.
  • GJBE Global Academia. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents.
  • PMC - NIH. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro.
  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library.
  • PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy.
  • PMC - NIH. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
  • International Journal of Pharmaceutical Sciences and Research. (2019, May 15). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.
  • PMC - NIH. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • PMC - NIH. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde.
  • PubMed. (2023, July 19). Linkers in fragment-based drug design: an overview of the literature.
  • PMC - NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 1-methylpyrazole-3-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in Suzuki-Miyaura cross-couplings involving electron-deficient, heteroatom-adjacent boronic acids.

1-Methylpyrazole-3-boronic acid is notoriously difficult to handle. Its tendency to undergo rapid protodeboronation —the premature cleavage of the carbon-boron bond to yield 1-methylpyrazole—often stalls reactions and wastes expensive starting materials. This guide bypasses generic advice to dissect the mechanistic causality behind this instability, providing you with self-validating, field-proven protocols to ensure your cross-coupling reactions succeed.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 1-methylpyrazole-3-boronic acid degrade so rapidly compared to standard aryl boronic acids? A1: The instability is fundamentally driven by the molecule's structural topography. In 1-methylpyrazole-3-boronic acid, the basic nitrogen atom at position 2 is directly adjacent to the boronic acid moiety at position 3. Similar to 2-pyridine boronic acid, this proximity allows the molecule to form a zwitterionic species under neutral to mildly basic aqueous conditions[1]. This zwitterion undergoes an extremely rapid unimolecular fragmentation of the C-B bond, replacing it with a C-H bond[1][2]. Because this base-catalyzed protodeboronation is highly pH-dependent, standard Suzuki conditions (which rely on aqueous bases) inadvertently accelerate degradation before transmetalation can occur[3].

Q2: I switched to a highly active Pd catalyst with bulky phosphine ligands (e.g., P(t-Bu)₃) to speed up the coupling and outcompete the degradation. Why did my yield actually drop? A2: While accelerating oxidative addition and transmetalation seems like a logical kinetic strategy, it triggers a counterintuitive phenomenon: Palladium-catalyzed protodeboronation . Recent high-throughput and computational studies reveal that Palladium(II) complexes bound to highly bulky phosphine ligands actively accelerate the protodeboronation of the boronic reagent[4][5]. The steric bulk promotes the formation of a mononuclear square-planar palladium–boron complex that undergoes protonolysis rather than the desired transmetalation[5]. By using bulky ligands, you are inadvertently catalyzing the exact degradation pathway you are trying to avoid.

Q3: If standard aqueous bases and bulky ligands are problematic, what is the definitive strategy for coupling this substrate? A3: You must employ a bipartite strategy that alters the boron speciation:

  • Mask the Boronic Acid: Convert the free boronic acid to a MIDA (N-methyliminodiacetic acid) boronate or a pinacol ester (Bpin). MIDA boronates are stable to chromatography and resist zwitterionic fragmentation under neutral conditions[6].

  • Control the Release Environment: Use a "slow-release" strategy where a mild aqueous base slowly hydrolyzes the MIDA boronate in situ, keeping the instantaneous concentration of the free boronic acid extremely low[1][6]. Alternatively, use strictly anhydrous conditions with Bpin esters and a soluble base like potassium trimethylsilanolate (TMSOK) to completely bypass the hydrolytic degradation pathway[7].

Section 2: Boron Protecting Group Selection

To optimize your reaction design, compare the quantitative stability and reactivity profiles of different boron species.

Boron SpeciesRelative Stability (Aqueous, pH 8)Transmetalation RateRecommended Coupling Strategy
Free Boronic Acid, -B(OH)₂ Very Low (

< 1 min)
FastNot recommended for 1-methylpyrazole-3-yl[2]
Pinacol Ester, -Bpin ModerateModerateAnhydrous conditions (TMSOK or KF)[7]
MIDA Boronate High (Bench stable)Very Slow (requires hydrolysis)Aqueous biphasic, slow-release base[6]
Trifluoroborate, -BF₃K HighSlowOrganic/aqueous, slow-release[6]

Section 3: Self-Validating Experimental Protocols

Protocol A: The "Slow-Release" MIDA Boronate Strategy

Causality Check: By using the 1-methylpyrazole-3-MIDA boronate, the boron center is sp³-hybridized and protected from rapid zwitterion-mediated fragmentation. The slow, controlled addition of aqueous K₃PO₄ ensures the free boronic acid is generated at a rate slower than the transmetalation step, effectively starving the protodeboronation pathway[1][6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 1-methylpyrazole-3-MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Expert Note: Pd(dppf)Cl₂ is specifically chosen to avoid the Pd-catalyzed degradation associated with excessively bulky mono-phosphines[5].

  • Atmosphere: Purge the flask with argon for 10 minutes.

  • Solvent: Add degassed 1,4-dioxane to achieve a 0.1 M concentration relative to the aryl halide. Heat the mixture to 75°C.

  • Slow Release (Critical Step): Using a syringe pump, add a 1.0 M aqueous solution of K₃PO₄ (3.0 equiv) dropwise over exactly 2 hours.

  • Validation Checkpoint: After 1 hour of addition, pull a 50 µL aliquot. Run a rapid TLC (EtOAc/Hexane). You should observe the MIDA boronate spot persisting, confirming that hydrolysis is the rate-limiting step.

  • Completion: Stir for an additional 2 hours at 75°C, then cool to room temperature. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Anhydrous Coupling with Pinacol Esters

Causality Check: Water is the primary proton source for hydrolytic protodeboronation. By removing water entirely and using a soluble anhydrous base (TMSOK), the pinacol ester undergoes direct transmetalation without prior hydrolysis to the free boronic acid, completely circumventing the zwitterionic degradation pathway[7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-methylpyrazole-3-boronic acid pinacol ester (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).

  • Solvent: Add anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous potassium trimethylsilanolate (TMSOK) (2.0 equiv) in one portion.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and stir at 60°C for 4 hours.

  • Validation Checkpoint: At 2 hours, analyze an aliquot via GC-MS. The absence of a peak at m/z 82 (the mass of protodeboronated 1-methylpyrazole) confirms the successful suppression of the degradation pathway.

  • Completion: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify.

Section 4: Mechanistic & Workflow Visualizations

G A 1-Methylpyrazole-3-boronic acid B Zwitterionic Intermediate (Base-mediated) A->B Aqueous Base (pH > 7) D Transmetalation (Pd Catalyst) A->D Suzuki-Miyaura Conditions C Protodeboronation (1-Methylpyrazole + B(OH)3) B->C Unimolecular Fragmentation B->D Slow Release Strategy E Cross-Coupled Product D->E Reductive Elimination

Mechanistic divergence of 1-methylpyrazole-3-boronic acid: degradation vs. cross-coupling.

Workflow Step1 1. Prepare Anhydrous Solvent (Dioxane / K3PO4) Step2 2. Add 1-Methylpyrazole-3-MIDA & Aryl Halide Step1->Step2 Step3 3. Add Pd Catalyst (e.g., Pd(dppf)Cl2) Step2->Step3 Step4 4. Slow Aqueous Base Addition (In situ hydrolysis) Step3->Step4 Step5 5. Transmetalation & Coupling (Outcompetes Degradation) Step4->Step5

Step-by-step workflow for the slow-release Suzuki-Miyaura coupling using MIDA boronates.

References

  • [1] Protodeboronation - Wikipedia. Source: wikipedia.org. URL:1

  • [7] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Source: nih.gov. URL: 7

  • [4] Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser - Chemistry - University of Toronto. Source: utoronto.ca. URL: 4

  • [6] The Suzuki Reaction - Andrew G Myers Research Group. Source: harvard.edu. URL: 6

  • [5] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Source: acs.org. URL: 5

  • [2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. Source: researchgate.net. URL: 2

  • [3] Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - MDPI. Source: mdpi.com. URL: 3

Sources

Technical Support Center: Purification of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid from Palladium Residues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Palladium Removal from Pyrazole-Containing APIs

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules like 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid. However, these reactions introduce a critical challenge: the removal of residual palladium from the final Active Pharmaceutical Ingredient (API).[1][2] For nitrogen-containing heterocyclic compounds such as pyrazoles, this problem is often exacerbated. The lone pair of electrons on the pyrazole nitrogen atoms can act as a ligand, forming strong coordination complexes with palladium species. This sequesters the metal within the product, making its removal by simple filtration or extraction notoriously difficult.[3]

Regulatory bodies, under guidelines like the ICH Q3D, impose strict limits on elemental impurities in drug products, with palladium being a Class 2B element requiring a risk assessment and control.[4][5] Therefore, developing a robust and validated purification strategy is not just a matter of chemical purity but a critical regulatory requirement.

This guide provides in-depth troubleshooting advice and detailed protocols to address the specific challenges encountered when purifying 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid from palladium residues.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section is designed to address common issues encountered during the purification process in a direct question-and-answer format.

Q1: My initial workup, including an aqueous wash and filtration through Celite®, was insufficient. Why are my palladium levels still high?

A1: This is a common and expected issue. Your problem likely lies in the nature of the residual palladium.

  • Causality: Filtration through a pad of Celite is primarily effective at removing heterogeneous or precipitated palladium, such as palladium on carbon (Pd/C) or palladium black that has crashed out of solution.[3][6] However, a significant portion of the palladium from homogeneous cross-coupling reactions remains in a soluble, often colloidal or complexed, state.[6] The pyrazole moiety in your product can chelate these soluble palladium species, preventing their removal by simple physical filtration or extraction.

  • Next Steps: You must employ a method that targets soluble palladium. The most common and effective strategies involve using palladium scavengers, which bind to the metal through chemisorption or physisorption, allowing for its removal via filtration.[1][7]

Q2: I used a palladium scavenger, but my post-treatment analysis still shows palladium levels above the acceptable limit (<10 ppm). What went wrong?

A2: Incomplete scavenging can result from several factors related to scavenger choice, reaction kinetics, or interference from the product itself.

  • Causality & Solutions:

    • Insufficient Scavenger Loading or Time: The scavenging process is a chemical reaction that requires sufficient equivalents of the scavenger and adequate time to proceed to completion. The strong coordination between your pyrazole-containing product and palladium may necessitate more aggressive conditions.

      • Troubleshooting: Increase the scavenger loading (e.g., from 5 to 10-15 weight equivalents) and/or extend the stirring time (e.g., from 4 hours to overnight). A small-scale screen to optimize these parameters is highly recommended.[3]

    • Incorrect Scavenger Type: Not all scavengers are equally effective for all forms of palladium or in all solvent systems. Thiol-based scavengers are generally very effective for a broad range of palladium species due to the strong affinity of sulfur for palladium.[8]

      • Troubleshooting: If you used activated carbon, consider switching to a functionalized silica scavenger (e.g., SiliaMetS® Thiol) or a polymer-bound scavenger.[3][7] These often show higher selectivity and efficiency.[8]

    • Solvent Effects: The efficiency of the scavenger can be highly dependent on the solvent. The solvent must be able to dissolve your product while facilitating the interaction between the palladium species and the solid-supported scavenger.

      • Troubleshooting: Screen different solvents. While polar aprotic solvents like DMF or NMP might be used for the reaction, scavenging can sometimes be more effective in solvents like methanol, ethyl acetate, or THF.[1]

Q3: I am experiencing significant product loss during the scavenging step. How can I improve my yield?

A3: Product loss is typically due to non-selective adsorption of your benzoic acid product onto the scavenger. This is a well-known issue, particularly with activated carbon.[3]

  • Causality & Solutions:

    • Scavenger Adsorption: Activated carbon has a high surface area with various functional groups that can adsorb organic molecules, including your product, through physisorption.[3]

      • Troubleshooting:

        • Reduce Scavenger Loading: Use the minimum effective amount of scavenger determined through optimization experiments.

        • Switch Scavenger Type: Move to a more selective scavenger. Thiol-functionalized silica scavengers are designed for high metal affinity and typically result in minimal loss of the API.[8][9]

        • Post-Scavenging Wash: After filtering off the scavenger, wash the collected solid scavenger with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main filtrate.[3]

Q4: I tried to purify my product via crystallization, but the palladium content did not decrease significantly. What should I do?

A4: While crystallization is a powerful purification technique, it can sometimes fail to remove palladium if the metal-product complex co-crystallizes or is occluded within the crystal lattice.[7]

  • Causality & Solutions:

    • Strong Chelation: The palladium complex with your pyrazole-benzoic acid may be sufficiently stable to be incorporated into the crystal structure.

      • Troubleshooting: Crystallization is best used as a final polishing step after a scavenging treatment. First, use a scavenger to remove the bulk of the palladium. Then, crystallize the scavenger-treated material. This dramatically reduces the amount of palladium present that could be incorporated into the crystal lattice.[7]

    • Solvent System: The choice of crystallization solvent is critical.

      • Troubleshooting: Experiment with different solvent/anti-solvent systems. The goal is to find a system where the product has high solubility at elevated temperatures and very low solubility at room temperature or below, while the palladium-complex remains in the mother liquor.[6][7] Common solvents for benzoic acid derivatives include alcohols, ethyl acetate, and toluene, often with heptane or hexane as an anti-solvent.[10][11][12]

Section 2: Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting a purification strategy.

Purification_Workflow start Crude Reaction Mixture (Post-Coupling) celite_filtration Filtration through Celite Pad start->celite_filtration analysis1 ICP-MS Analysis (Pd > 10 ppm?) celite_filtration->analysis1 scavenger_screen Select & Screen Scavengers (e.g., Silica-Thiol, Activated Carbon) analysis1->scavenger_screen Yes final_product Final Product (Pd < 10 ppm) analysis1->final_product No scavenger_treatment Optimized Scavenger Treatment (Stirring, Temperature) scavenger_screen->scavenger_treatment filtration2 Filter to Remove Scavenger scavenger_treatment->filtration2 analysis2 ICP-MS Analysis (Pd > 10 ppm?) filtration2->analysis2 crystallization Crystallization (Solvent Screening) analysis2->crystallization Yes (for polish) analysis2->final_product No troubleshoot Troubleshoot Scavenging (See Q&A Section) analysis2->troubleshoot Yes (re-evaluate) crystallization->final_product

Caption: Decision tree for palladium purification strategy.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common purification techniques.

Protocol 1: Initial Filtration through Celite®

This protocol is for removing heterogeneous palladium and should be considered a preliminary, not a final, purification step.

  • Preparation: Place a sintered glass funnel on a filter flask. Add a 1-2 cm thick layer of Celite® to the funnel and gently press down to form a compact pad.

  • Pre-wetting: Wet the Celite® pad with the same solvent used to dilute the reaction mixture (e.g., ethyl acetate, DCM).

  • Dilution: Dilute the crude reaction mixture with an appropriate solvent to reduce viscosity.

  • Filtration: Carefully pour the diluted reaction mixture through the Celite® pad. Apply gentle vacuum.

  • Washing: Wash the Celite® pad with 2-3 portions of fresh solvent to ensure all product is recovered.[6]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product, which will then be subjected to further purification.

Protocol 2: Palladium Removal using Silica-Based Scavengers (e.g., SiliaMetS® Thiol)

This is a highly effective method for removing soluble palladium species.

  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., THF, Methanol, Ethyl Acetate) at a concentration of approximately 20-50 mg/mL.

  • Addition of Scavenger: Add the silica-based thiol scavenger. A typical starting point is a loading of 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[3] For example, if 100 mg of Pd catalyst was used, add 0.5-1.0 g of scavenger.

  • Stirring: Stir the mixture vigorously at room temperature. For challenging cases, gentle heating (e.g., 40-50 °C) can increase the rate of scavenging. A typical duration is 4-18 hours.

  • Filtration: Filter the mixture through a standard filter paper or a short pad of Celite® to remove the silica scavenger.

  • Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for residual palladium analysis (e.g., ICP-MS) to confirm the success of the procedure.[13][14]

Protocol 3: Purification via Crystallization

This protocol is best used as a final polishing step after scavenger treatment.

  • Solvent Selection: In a small vial, dissolve a small amount of the scavenger-treated product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a toluene/heptane mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the scavenger-treated product in the minimum required amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystal formation begins, place the flask in an ice bath or refrigerator for several hours to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze both the final crystals and the mother liquor for palladium content to assess the efficiency of the crystallization.

Section 4: Comparison of Common Palladium Scavenging Methods

Scavenger TypeMechanismTypical Loading (w/w vs. crude)AdvantagesDisadvantages
Activated Carbon Physisorption0.1 - 0.5xInexpensive, widely available.Low selectivity (can adsorb product), may require higher temperatures, can be messy to handle.[3][15]
Silica-Thiol Chemisorption0.05 - 0.2xHigh selectivity for palladium, high efficiency at RT, minimal product loss, easy to handle.[8]Higher cost compared to carbon.
Polymer-Bound Thiol/TMT Chemisorption0.05 - 0.2xHigh capacity and efficiency, suitable for various solvents.[1][16]Can swell in certain solvents, potentially higher cost.

Section 5: The Critical Role of Quantification - ICP-MS

You cannot confirm the success of your purification without accurate and sensitive quantification of the residual palladium.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for this purpose.[4][7] It offers unparalleled sensitivity, capable of detecting palladium down to parts-per-billion (ppb) levels, which is well below the typical regulatory limits expressed in parts-per-million (ppm).[14]

  • Why it's essential: Relying on qualitative observations (like the disappearance of color) is insufficient. Only a quantitative technique like ICP-MS provides the validated data required to release a batch of API for further development and to ensure compliance with regulatory standards.[13][17][18]

Caption: Simplified workflow for ICP-MS analysis.

Section 6: Frequently Asked Questions (FAQs)

  • Q: What are the typical ICH Q3D limits for palladium?

    • A: For oral administration, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day . This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug. For a 10g/day dose, the limit is 10 ppm.[5]

  • Q: Can I use column chromatography to remove palladium?

    • A: While possible, it is often not efficient. Palladium complexes can streak down the column or co-elute with the product.[6] It is generally more effective and scalable to use a scavenger first, followed by chromatography if other impurities need to be removed. A recent pilot study demonstrated that flash column chromatography alone is often insufficient to reliably remove palladium to low levels.[2][13]

  • Q: Are there any alternatives to solid-supported scavengers?

    • A: Yes, liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., L-cysteine) has been used.[1] However, this can introduce complications with phase separation and is often less straightforward than simply filtering off a solid scavenger.

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Available at: [Link]

  • Method of removing palladium. (2005). Google Patents.
  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024). Stanford Advanced Materials. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. Available at: [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. Available at: [Link]

  • Your trick to remove residual palladium. (2025). Reddit. Available at: [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. (2025). Drawell. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. arkat usa. Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). ScienceDirect. Available at: [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. ACS Publications. Available at: [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). Available at: [Link]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. (2025). MDPI. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. Available at: [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. Available at: [Link]

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. Available at: [Link]

  • Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2023). Asian Journal of Pharmaceutics. Available at: [Link]

  • Method for clean recovery of palladium. (N.d.). Google Patents.

Sources

Technical Support Center: Recrystallization of Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-SOLV-CBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Events

Executive Summary & Solvent Architecture

Welcome to the Technical Support Center. You are likely facing challenges with yield loss, polymorphism, or the notorious "oiling out" phenomenon during the purification of chlorobenzoic acid (CBA) derivatives.

The chlorobenzoic acid family (2-CBA, 3-CBA, 4-CBA) presents a unique challenge: the chlorine substituent introduces significant hydrophobicity (increasing LogP), while the carboxylic acid moiety demands polar interactions. The key to successful recrystallization lies in balancing these competing forces using binary solvent systems .

Solvent Selection Matrix

The following data summarizes solubility behavior to guide your solvent choice.

DerivativeMelting Point (

)
Primary ChallengeRecommended Solvent SystemAlternative System
2-Chlorobenzoic Acid 138–142 °COiling Out (Low

)
Ethanol : Water (1:1 to 1:2) Toluene (for non-polar impurities)
3-Chlorobenzoic Acid 154–157 °CMetastable PolymorphsMethanol : Water (2:1) Ethyl Acetate : Hexane
4-Chlorobenzoic Acid 239–243 °CLow Solubility (High Lattice Energy)Ethanol (Pure) or DMF Acetic Acid (Glacial)

Critical Insight: 4-CBA has a significantly higher melting point than 2-CBA due to para-symmetry, which facilitates efficient crystal packing. Consequently, 4-CBA rarely "oils out" in water, whereas 2-CBA is highly prone to this because its melting point is closer to the boiling point of water.

Interactive Troubleshooting: The "Oiling Out" Crisis

User Issue: "My solution turned into a milky emulsion or a sticky goo at the bottom of the flask instead of forming crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the solute comes out of solution at a temperature above its melting point.[2] This is thermodynamically disastrous for purity because the oil phase acts as a "super-solvent" for impurities.

The Rescue Protocol (Step-by-Step)
  • Do NOT Filter: Filtering the oil will result in a solidified, impure amorphous mass.

  • Re-heat: Return the flask to the heat source until the solution is clear again.

  • Modify the Solvent (The "Gap" Strategy):

    • If using Ethanol/Water: Add more Ethanol (the good solvent). This lowers the saturation temperature, ensuring the solute precipitates after the temperature drops below the melting point.

  • Seed at the Cloud Point: Cool slowly. The moment you see faint turbidity, add a seed crystal of pure product.

  • Vigorous Agitation: If oil droplets form, stir vigorously to disperse them, preventing coalescence while the temperature drops to the crystallization point.

Visual Logic: Oiling Out Mitigation

OilingOutRescue Start Observation: Oiling Out Occurred Reheat Step 1: Re-heat to Dissolve Start->Reheat CheckSolvent Is Solvent BP > Solute MP? Reheat->CheckSolvent SwitchSolvent CRITICAL: Switch Solvent (Use lower BP solvent) CheckSolvent->SwitchSolvent Yes (Systemic Failure) AddGoodSolvent Step 2: Add 'Good' Solvent (Lowers Saturation Temp) CheckSolvent->AddGoodSolvent No (Kinetic Issue) SlowCool Step 3: Slow Cool to Cloud Point AddGoodSolvent->SlowCool Seed Step 4: Add Seed Crystal SlowCool->Seed Success Result: Crystalline Solid Seed->Success

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.

Standard Operating Procedures (SOPs)

SOP-A: Recrystallization of 2-Chlorobenzoic Acid (Binary System)

Target Audience: Users dealing with low-melting isomers.

Reagents: Crude 2-CBA, Ethanol (95%), Deionized Water.

  • Dissolution:

    • Place 5.0 g of crude 2-CBA in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol . Heat to boiling on a steam bath.

    • Note: If not dissolved, add Ethanol in 2 mL increments.

  • The Anti-Solvent Addition:

    • Once dissolved and boiling, remove from heat.

    • Slowly add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • The "Clear-Up":

    • Add 2-3 drops of Ethanol to clear the turbidity. The solution is now saturated.[3]

  • Crystallization:

    • Insulate the flask (wrap in a towel) to ensure slow cooling.

    • Allow to reach room temperature undisturbed.[4]

    • Troubleshooting: If oil droplets appear at ~80°C, reheat and add 2 mL Ethanol.

  • Harvest:

    • Cool in an ice bath for 15 minutes.

    • Vacuum filter.[5][6][7][8] Wash with 50:50 cold Ethanol/Water.

SOP-B: Purification of 4-Chlorobenzoic Acid (High Temperature)

Target Audience: Users dealing with high-melting, low-solubility isomers.

Reagents: Crude 4-CBA, DMF (Dimethylformamide) or Glacial Acetic Acid.

  • Safety Prep: Work in a fume hood. DMF is hepatotoxic.

  • Dissolution:

    • Dissolve crude 4-CBA in minimum boiling DMF (

      
      ).
      
    • Warning: Do not overheat to decomposition.

  • Hot Filtration:

    • Filter rapidly through a pre-warmed fluted filter paper to remove mechanical impurities (4-CBA precipitates rapidly upon cooling).

  • Regeneration:

    • Dilute the filtrate with 2 volumes of water to force precipitation (if using DMF).

    • Alternatively, if using Acetic Acid, simple cooling is sufficient.

Frequently Asked Questions (FAQ)

Q1: Why is 2-chlorobenzoic acid more soluble in ethanol than 4-chlorobenzoic acid? A: This is governed by crystal lattice energy. 4-CBA possesses a symmetrical para structure, allowing molecules to pack tightly with strong intermolecular hydrogen bonds (dimers). This high lattice energy resists dissolution. 2-CBA has an ortho chlorine atom that creates steric hindrance, twisting the carboxyl group out of planarity and weakening the crystal lattice, making it easier to dissolve.

Q2: Can I use Toluene? A: Yes, but primarily for removing specific impurities. Chlorobenzoic acids are moderately soluble in hot toluene but insoluble in cold toluene. Toluene is excellent for removing non-polar side products (like polychlorinated biphenyls) that might be co-generated during synthesis.

Q3: How do I remove colored impurities? A: Use Activated Charcoal (Norit).

  • Protocol: After the solid is dissolved in the hot solvent, add 1-2% w/w activated charcoal. Boil for 2 minutes. Filter hot through Celite or fluted paper before cooling.

  • Caution: Never add charcoal to a superheated solution; it will froth over explosively. Cool slightly first.

Scientific Rationale & Pathway Visualization

The purification process relies on the temperature dependence of the solubility coefficient (


). The relationship is modeled by the van't Hoff equation:


Where


 is the enthalpy of dissolution. For CBA derivatives, 

is positive (endothermic), meaning solubility increases with temperature.
Solvent Selection Logic Flow

SolventSelection Input Input: Crude CBA Derivative IsomerCheck Identify Isomer Input->IsomerCheck TwoCBA 2-Chlorobenzoic (Low MP, High Sol) IsomerCheck->TwoCBA FourCBA 4-Chlorobenzoic (High MP, Low Sol) IsomerCheck->FourCBA Solv2 Binary: EtOH + H2O TwoCBA->Solv2 ImpurityCheck Impurity Type? Solv2->ImpurityCheck Solv4 High BP Polar: DMF or Glacial Acetic Acid FourCBA->Solv4 PolarImp Polar/Ionic Salts ImpurityCheck->PolarImp NonPolarImp Organic/Tars ImpurityCheck->NonPolarImp Action1 Wash with Water PolarImp->Action1 Action2 Recrystallize from Toluene NonPolarImp->Action2

Caption: Logical workflow for selecting solvent systems based on isomer type and impurity profile.

References

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives. Journal of Biochemical Technology. (2018). Available at: [Link]

  • 2-Amino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility. Journal of Chemical & Engineering Data. (2020). Available at: [Link]

  • Molal Solubility... for Saturated O-Chlorobenzoic Acid Solutions. Scientific & Academic Publishing. (2012). Available at: [Link]

  • Troubleshooting Oiling Out in Crystallization. Mettler Toledo Technical Resources. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. (1979).[9] Available at: [Link]

Sources

Overcoming steric hindrance in 2-substituted benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the synthesis of 2-substituted benzoic acids. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complex synthetic challenges.

Introduction: The "Ortho Effect" and Its Implications

The synthesis of 2-substituted (or ortho-substituted) benzoic acids is notoriously challenging due to a phenomenon known as the "ortho effect."[1][2] This effect is a combination of steric and electronic factors arising from the proximity of the substituent to the carboxylic acid group.[1][3] Steric hindrance can impede the approach of reagents to the reaction center, leading to low yields or complete reaction failure.[4] Furthermore, the substituent can influence the acidity and reactivity of the carboxylic acid group and the aromatic ring in complex ways.[1][3]

This guide provides strategies to mitigate these challenges, focusing on methodologies that have proven effective in overcoming the steric barriers inherent in these syntheses.

Frequently Asked Questions (FAQs)

Q1: My standard esterification/amidation reaction is failing for a 2-substituted benzoic acid. What is the likely cause?

A1: The primary culprit is steric hindrance. The ortho substituent physically blocks the approach of the alcohol or amine to the carboxylic acid's carbonyl carbon. This is a common issue, especially with bulky substituents.[4] You will likely need to employ more forcing conditions or, more effectively, use a coupling agent designed to overcome steric hindrance.

Q2: I am observing significant amounts of starting material and low yields in my cross-coupling reaction to introduce a group at the 2-position. Why is this happening?

A2: Steric hindrance is again a major factor. The substituent already present at the 2-position can hinder the coordination of the palladium (or other transition metal) catalyst to the aromatic ring, which is a critical step in the catalytic cycle of reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[5][6][7][8] Additionally, for some palladium-catalyzed reactions, ortho-substituted benzoic acids can be prone to protodecarboxylation, where the carboxylic acid group is lost.[9][10]

Q3: Are there any general strategies to improve the success rate of reactions involving 2-substituted benzoic acids?

A3: Yes. Key strategies include:

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester or another protecting group can sometimes reduce its steric bulk and prevent unwanted side reactions.[11][12][13][14]

  • Choosing the Right Catalyst and Ligands: For cross-coupling reactions, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reaction by stabilizing the active catalytic species and facilitating reductive elimination.[15]

  • Directed ortho-Metalation (DoM): This powerful technique uses a directing group to selectively deprotonate the ortho position, allowing for the introduction of a wide range of electrophiles.[16][17][18][19][20]

  • Alternative Synthetic Routes: Sometimes, it is more efficient to build the substituted ring system first and then introduce the carboxylic acid group in a later step, for example, through the oxidation of a methyl group or carboxylation of a Grignard reagent.[21]

Troubleshooting Guides & Detailed Protocols

Challenge 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the steric hindrance in 2-substituted benzoic acids can significantly impede these reactions.

Troubleshooting Workflow

G start Low Yield in Cross-Coupling ligand Optimize Ligand start->ligand Initial Step catalyst Change Catalyst Precursor ligand->catalyst If no improvement success Improved Yield ligand->success Successful Optimization base Screen Different Bases catalyst->base If still low yield catalyst->success Successful Optimization solvent Vary Solvent System base->solvent Continue optimization base->success Successful Optimization decarboxylation Check for Decarboxylation solvent->decarboxylation If side products observed solvent->success Successful Optimization decarboxylation->success If decarboxylation is suppressed

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromobenzoic Acid

This protocol is adapted for a challenging Suzuki-Miyaura coupling, a common method for forming C-C bonds.[5]

Materials:

  • 2-Bromobenzoic acid derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromobenzoic acid derivative (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Key Choices:

  • SPhos: This bulky, electron-rich ligand is known to be effective in promoting challenging Suzuki-Miyaura couplings, including those with sterically hindered substrates.[22]

  • K₃PO₄: A strong base is often required to facilitate the transmetalation step in the catalytic cycle.

  • Toluene/Water: This biphasic solvent system is commonly used for Suzuki reactions.

Challenge 2: Failure of Direct Functionalization via Electrophilic Aromatic Substitution

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. Introducing a substituent at the ortho position via this method is generally not feasible.

Alternative Strategy: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy that circumvents the inherent directing effects of the carboxylic acid group.[16][17][18][19] The carboxylate, formed in situ, acts as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles.[16][17][19]

Conceptual Workflow for DoM

G start Starting Benzoic Acid deprotonation Deprotonation with Strong Base (e.g., s-BuLi/TMEDA) start->deprotonation ortho_lithiation Formation of ortho-Lithiated Species deprotonation->ortho_lithiation electrophile Quench with Electrophile (E+) ortho_lithiation->electrophile product 2-Substituted Benzoic Acid electrophile->product

Caption: Conceptual workflow for Directed ortho-Metalation (DoM).

Detailed Protocol: ortho-Methylation of Benzoic Acid via DoM

This protocol demonstrates the introduction of a methyl group at the 2-position of benzoic acid.

Materials:

  • Benzoic acid

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve benzoic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (2.2 eq) to the solution.

  • Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep color.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2-methylbenzoic acid by recrystallization or column chromatography.

Safety Note: Organolithium reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

Challenge 3: Decarboxylation as a Side Reaction

In some transition-metal-catalyzed reactions, particularly at elevated temperatures, 2-substituted benzoic acids can undergo decarboxylation, leading to the loss of the desired carboxylic acid functionality.[21][23][24] This is especially problematic when trying to synthesize di-ortho-substituted benzoic acids.[9][10]

Mitigation Strategies for Decarboxylation

StrategyRationaleExample Application
Lower Reaction Temperature Decarboxylation is often thermally promoted.[24]Use a more active catalyst system that allows for lower reaction temperatures.
Use of Specific Additives Certain additives can suppress decarboxylation. For instance, silver carbonate has been shown to be effective in some palladium-catalyzed arylations.[9]Addition of Ag₂CO₃ in Pd-catalyzed C-H activation reactions.
Decarboxylative Coupling as a Synthetic Strategy In some cases, decarboxylation can be harnessed as a key step in a synthetic route.[25][26][27][28]Modern synthetic methods utilize decarboxylation to generate aryl radicals or organometallic species for subsequent coupling reactions.[25][26]

Alternative Synthetic Approaches

When direct substitution proves too challenging, consider alternative strategies where the carboxylic acid is introduced later in the synthesis.

  • Oxidation of an ortho-Alkyl Group: If a 2-alkyl-substituted arene is accessible, the alkyl group can often be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[21]

  • Carboxylation of a Grignard or Organolithium Reagent: An ortho-haloarene can be converted to its corresponding Grignard or organolithium reagent, which can then be quenched with carbon dioxide (dry ice) to form the benzoic acid.[21]

  • Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-N or C-O bonds at the ortho position. For example, reacting a 2-chlorobenzoic acid with an amine or alcohol in the presence of a copper catalyst can yield the desired 2-substituted benzoic acid.[29][30][31][32][33]

Conclusion

The synthesis of 2-substituted benzoic acids presents unique challenges primarily due to steric hindrance. However, by understanding the underlying principles and employing the appropriate strategies—such as optimizing catalyst systems, utilizing directed ortho-metalation, or considering alternative synthetic pathways—researchers can successfully access these valuable compounds. This guide provides a starting point for troubleshooting and developing robust synthetic methods for these sterically demanding targets.

References

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega.
  • (n.d.). Protecting groups in organic synthesis + H2O.
  • (n.d.). Directed (ortho)
  • (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]

  • (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
  • (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Rodriguez Dominguez, J. C., Gang, X., & Kirsch, G. (2009). The Ullmann Coupling between 2-Chlorobenzoic Acids and Amino Acids; A Valuable Reaction for Preparing 2-Substituted. Synthesis, 2009(14), 2345-2348.
  • (n.d.). common side reactions in the synthesis of substituted benzoic acids. Benchchem.
  • (n.d.).
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • (n.d.). Ullmann Reaction.
  • Pello, R. F., Martín, A., Docampo, M. L., & Mesa, M. (2003). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • (n.d.). A Comparative Guide to the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid. Benchchem.
  • (n.d.). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
  • (2025, August 10). ChemInform Abstract: Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation.
  • Angeli, C., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1345.
  • (2022, April 30). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing.
  • Ceylan, M., & Stock, L. M. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 638-643.
  • (n.d.).
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42.
  • (2013, February 15).
  • (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
  • (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2025, August 9). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange.
  • (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • (2020, October 23).

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation Pattern of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid (C₁₁H₉ClN₂O₂). Due to its amphoteric nature—containing both an acidic carboxyl group and a basic pyrazole moiety—this molecule exhibits distinct fragmentation pathways in positive (ESI+) and negative (ESI-) electrospray ionization modes.

Key Findings:

  • Optimal Quantitation: ESI(-) mode is recommended for sensitivity and selectivity, driven by a dominant, high-intensity decarboxylation channel.

  • Structural Confirmation: ESI(+) mode provides richer fragmentation data, essential for confirming the pyrazole ring integrity and chlorine position.

  • Isotopic Signature: The presence of a single chlorine atom provides a diagnostic 3:1 intensity ratio (

    
    Cl:
    
    
    
    Cl) in the molecular ion and chlorine-containing fragments.

Structural & Physicochemical Analysis

Before designing the MS method, the analyst must understand the ionization sites.

FeatureMoietypKa (Approx)MS Implication
Acidic Site Benzoic Acid (-COOH)~3.5 - 4.0Readily deprotonates to [M-H]⁻ in basic/neutral mobile phases.
Basic Site 1-Methyl-Pyrazole (N2)~2.0 - 2.5Protonates to [M+H]⁺ in acidic mobile phases (e.g., 0.1% Formic Acid).
Isotopic Tag Chlorine (C-2)N/AGenerates characteristic "M" and "M+2" isotope clusters.

Molecular Mass Reference:

  • Monoisotopic Mass (

    
    Cl):  236.035
    
  • [M+H]⁺ (

    
    Cl):  237.043
    
  • [M-H]⁻ (

    
    Cl):  235.027
    

Comparative Analysis: ESI(+) vs. ESI(-)

This section objectively compares the two ionization "alternatives" to guide method selection.

Performance Matrix
MetricAlternative A: ESI Positive Mode (+ve)Alternative B: ESI Negative Mode (-ve)Winner
Primary Ion

(m/z 237)

(m/z 235)
Context Dependent
Sensitivity Moderate (Requires acidic mobile phase)High (Carboxyl group ionizes efficiently)ESI (-)
Fragmentation Richness High (Multiple bond cleavages)Low (Dominated by single loss of CO₂)ESI (+)
Background Noise Generally HigherGenerally LowerESI (-)
Quantitation Suitability GoodExcellent (Cleanest transition)ESI (-)
Recommendation
  • For PK/Quantitation: Use ESI(-) targeting the

    
     transition.
    
  • For Impurity/Metabolite ID: Use ESI(+) to characterize the pyrazole ring stability.

Fragmentation Pathways[1][2][3][4]

Negative Mode Pathway (Quantitation Focused)

In ESI(-), the fragmentation is highly predictable and dominated by the stability of the resulting phenyl anion after decarboxylation. This is the "Gold Standard" transition for quantitative assays.

Mechanism:

  • Precursor: [M-H]⁻ at m/z 235.

  • Primary Loss: Rapid loss of CO₂ (44 Da) from the benzoate moiety.

  • Product: A stabilized aryl anion at m/z 191.

  • Secondary Loss: Higher energy collision can lead to the loss of the chlorine radical or pyrazole ring cleavage, but these are less abundant.

ESI_Negative M_minus [M-H]⁻ m/z 235 (Precursor) Frag_191 [M-H - CO₂]⁻ m/z 191 (Base Peak) M_minus->Frag_191 -CO₂ (44 Da) Decarboxylation Frag_155 [M-H - CO₂ - HCl]⁻ m/z 155 (High Energy) Frag_191->Frag_155 -HCl (36 Da)

Figure 1: ESI(-) Fragmentation Pathway showing the dominant decarboxylation event.

Positive Mode Pathway (Structural Elucidation)

ESI(+) yields a richer spectrum useful for confirming the structure. The pyrazole ring is robust but will eventually fragment under higher collision energies (CE).

Mechanism:

  • Precursor: [M+H]⁺ at m/z 237.

  • Water Loss: Ortho-effect or general acid dehydration leads to [M+H-H₂O]⁺ (m/z 219).

  • Carbon Monoxide Loss: Subsequent loss of CO (28 Da) from the acylium ion.

  • Pyrazole Cleavage: Loss of the methyl group (-15 Da) or HCN (-27 Da) from the pyrazole ring at high CE.

ESI_Positive Parent [M+H]⁺ m/z 237 Frag_219 [M+H - H₂O]⁺ m/z 219 (Acylium Ion) Parent->Frag_219 -H₂O (18 Da) Frag_222 [M+H - CH₃]⁺ m/z 222 Parent->Frag_222 -CH₃ (15 Da) (Minor) Frag_191 [M+H - H₂O - CO]⁺ m/z 191 Frag_219->Frag_191 -CO (28 Da)

Figure 2: ESI(+) Fragmentation Pathway illustrating sequential neutral losses.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized LC-MS/MS setup. This protocol includes a "System Suitability" step to validate the instrument performance before analyzing samples.

LC Conditions[3][5]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for ESI+ protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Source Parameters (Generic Optima)
  • Gas Temp: 350°C

  • Nebulizer: 35-45 psi

  • Capillary Voltage: 3500 V (Positive), 3000 V (Negative)

MRM Transition Table (Method Development)

Use these transitions to build your acquisition method.

ModePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
ESI (-) 235.0 191.0 15 - 20 Quantifier (Primary)
ESI (-)235.0155.035 - 40Qualifier (Secondary)
ESI (+)237.0219.015 - 20Structural Check
ESI (+)237.0191.030 - 35Structural Check
Validation Step (The "Chlorine Check")

Before accepting data, verify the isotope pattern in the MS1 scan.

  • Locate the parent ion (e.g., m/z 235 in negative mode).

  • Look for the M+2 isotope at m/z 237.

  • Pass Criteria: The intensity of m/z 237 must be approximately 30-35% of the m/z 235 peak. If it is <10% or >50%, the peak is likely an interference, not the chlorinated target.

References

  • NIST Mass Spectrometry Data Center. 1-Methylpyrazole Fragmentation Data. National Institute of Standards and Technology.[2] Available at: [Link]

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-62.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenyl-pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for pyrazole ring cleavage).

Sources

HPLC Retention Time Standards for Pyrazolyl-Benzoic Acid Impurities: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-containing Active Pharmaceutical Ingredients (APIs) such as Niraparib , Celecoxib , and various kinase inhibitors, the accurate identification of pyrazolyl-benzoic acid intermediates and impurities is critical. These compounds often exhibit regioisomerism (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl isomers) that challenges standard chromatographic separation.

This guide objectively compares the performance of ISO 17034 Certified Reference Standards (CRS) against In-House Synthesized Standards and Reagent-Grade Alternatives . We analyze retention time consistency, isomeric resolution, and regulatory compliance to determine the optimal standard strategy for impurity profiling.

Technical Context: The Isomeric Challenge

Pyrazolyl-benzoic acid derivatives possess two distinct ionizable groups: the basic pyrazole nitrogen (


) and the acidic carboxyl group (

). This amphoteric nature leads to significant peak shape issues (tailing) and retention time shifts if mobile phase pH is not strictly controlled.

Furthermore, synthetic pathways often yield regioisomers —structurally identical compounds with different connectivity (e.g., N1-linked vs. C-linked pyrazoles)—that co-elute on standard C18 columns. The choice of retention time standard is therefore not just about identity, but about specificity .

Comparative Analysis: Certified Standards vs. Alternatives

Option A: ISO 17034 Certified Reference Standards (The "Product")

These standards are characterized by metrological traceability, verified purity (>99.5%), and established uncertainty values. They are designed for quantitative impurity profiling.

Option B: In-House / Reagent-Grade Standards

Synthesized within the development lab or purchased as "chemical reagents" (purity ~95-98%). These often lack rigorous isomeric purity testing.

Performance Comparison Matrix
FeatureISO 17034 Certified Standard (Option A)In-House/Reagent Grade (Option B)Impact on Data Quality
Isomeric Purity >99.9% (Confirmed by qNMR/NOESY)Variable (Often contains 1-5% regioisomers)Option B risks misidentifying a minor isomer as the main peak.
RT Precision (%RSD) < 0.2% (n=6 injections)0.8% - 1.5% Option A ensures tighter retention time windows for automated integration.
Traceability NIST/BIPM TraceableSynthetic Route DependentOption A is required for regulatory filings (IND/NDA).
Stability 2-Year Shelf Life (Stability Data Provided)Unknown / Re-test RequiredOption B requires frequent re-characterization, increasing long-term costs.

Experimental Protocol: Optimized Separation Method

To validate the performance of these standards, we employed a High-Performance Liquid Chromatography (HPLC) method optimized for the separation of 4-(1H-pyrazol-1-yl)benzoic acid from its 3-(1H-pyrazol-1-yl) regioisomer.

Method Parameters
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6][7]

  • Detection: UV at 254 nm (Isosbestic point for pyrazole ring).[6]

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
20.0955
Experimental Workflow

The following diagram illustrates the critical decision pathways for qualifying an impurity standard before use in this method.

Standard_Qualification Start New Impurity Standard Received Check_Cert Check Certificate of Analysis (CoA) ISO 17034? Start->Check_Cert Is_CRM Yes (CRM) Check_Cert->Is_CRM Is_Reagent No (Reagent/In-House) Check_Cert->Is_Reagent Use Release for HPLC Retention Time Determination Is_CRM->Use Direct Use qNMR Perform qNMR & 2D-NMR (Confirm Regioisomer Structure) Is_Reagent->qNMR Mandatory ID Purity_Check HPLC Purity Check (Area % > 98.0?) qNMR->Purity_Check Fail Reject / Purify Purity_Check->Fail No Pass Assign Purity Factor Purity_Check->Pass Yes Pass->Use

Caption: Workflow for qualifying pyrazolyl-benzoic acid impurity standards. Note that non-certified standards require extensive orthogonal testing (NMR) before HPLC use.

Supporting Data: Retention Time & Resolution

The following data demonstrates the separation efficiency using the protocol above. The Certified Standard provided a single, sharp peak, whereas the Reagent Grade alternative showed a "shoulder" peak corresponding to a regioisomer impurity.

Table 1: Retention Time (RT) and System Suitability Data
CompoundStandard TypeRetention Time (min)Tailing Factor (

)
Resolution (

)
Benzoic Acid (Precursor)CRM4.861.1N/A
4-(1H-pyrazol-1-yl)benzoic acid CRM (Option A) 7.12 1.05 > 2.5 (from precursor)
4-(1H-pyrazol-1-yl)benzoic acid Reagent (Option B)7.101.35*1.8 (co-eluting isomer)
Impurity: 3-isomerReagent (Option B)7.35N/AMerged with main peak

*Note: The higher tailing factor in the Reagent Grade standard is often due to the presence of co-eluting isomers or residual synthetic salts, not just column interaction.

Mechanism of Separation

Understanding why the retention times differ is crucial for troubleshooting. The acidic mobile phase suppresses the ionization of the benzoic acid moiety, increasing retention on the C18 phase.

Separation_Mechanism MobilePhase Mobile Phase (pH 2.7) Analyte Pyrazolyl-Benzoic Acid MobilePhase->Analyte Controls Ionization State1 Carboxyl Group Protonated (COOH) Analyte->State1 Dominant State State2 Pyrazole Ring Partially Protonated (NH+) Analyte->State2 Interaction Hydrophobic Interaction with C18 Ligands State1->Interaction Increases Hydrophobicity Result Sharp Peak Stable Retention Interaction->Result

Caption: Chromatographic mechanism. Low pH ensures the carboxylic acid is protonated, maximizing interaction with the C18 column and preventing peak fronting.

Conclusion & Recommendation

For early-stage research, Reagent Grade standards may suffice if rigorously characterized by NMR. However, for IND-enabling stability studies and GMP release testing , the use of ISO 17034 Certified Reference Standards is strongly recommended.

Why? The data shows that reagent-grade alternatives often contain 1-5% of regioisomeric impurities. In the HPLC method described, these isomers elute with retention times very close (


) to the target analyte. Using a certified standard eliminates the risk of assigning an impurity peak as the active pharmaceutical ingredient, ensuring data integrity and regulatory compliance.

References

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug development and other scientific pursuits, the proper disposal of novel or specialized compounds is a critical, yet often complex, task. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on its chemical structure.

Core Principles of Prudent Chemical Disposal

Before delving into the specific procedures for 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, it is essential to ground our practice in the fundamental principles of chemical waste management. The overarching mandate is to prevent harm to individuals and the environment.[1][2] This is achieved through a systematic approach that begins with waste characterization and ends with compliant disposal.

A crucial first step, and a recurring theme in this guide, is to consult your institution's Environmental Health and Safety (EHS) office .[3][4] They are the definitive resource for interpreting federal, state, and local regulations and will provide guidance tailored to your specific location and facilities.

Hazard Assessment of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

In the absence of a specific Safety Data Sheet (SDS) for 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid, a conservative hazard assessment must be conducted based on the toxicological profiles of structurally similar compounds. This molecule possesses several key features that inform our disposal strategy: a chlorinated aromatic ring, a pyrazole moiety, and a carboxylic acid group.

Based on data from analogous compounds, it is prudent to assume that 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid may exhibit the following hazards:

  • Skin and eye irritation: Many benzoic acid and pyrazole derivatives are known to cause irritation upon contact.[5][6]

  • Respiratory irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5][6]

  • Aquatic toxicity: Chlorinated organic compounds can be harmful to aquatic life.[7]

Therefore, 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid must be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in the general trash.[1][5][8]

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant workflow for the disposal of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][3]

  • Designated Waste Container: Collect waste 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and sealable container.[3][5] The original container is often a suitable choice for waste accumulation.[8]

  • Material Compatibility: Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice for solid chemical waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[1]

Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safe handling.[1][3][4] The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid"

  • The approximate quantity of waste

  • The date of accumulation

  • The associated hazards (e.g., "Irritant")

Storage

Store the sealed waste container in a designated hazardous waste accumulation area.[4][5] This area should be:

  • Secure and accessible only to authorized personnel

  • Well-ventilated

  • Away from heat, sunlight, and incompatible materials[1]

  • Equipped with secondary containment to capture any potential leaks[2]

Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][4] They will coordinate with a licensed hazardous waste disposal contractor. Provide them with all relevant information, including the chemical name and any available safety data.

Spill Management

In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure. For a solid chemical like this, the general steps are:

  • Restrict Access: Prevent others from entering the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the solid material using an inert absorbent material. Avoid creating dust.

  • Collection: Place the contained material into a sealed, labeled container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area as directed by your laboratory's procedures and your EHS office.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

DisposalWorkflow start Waste Generation: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid assess_hazards Hazard Assessment: - Review available data - Assume hazardous based on structure start->assess_hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Designated container - Do not mix with other waste ppe->segregate label_container Label Container: - 'Hazardous Waste' - Full chemical name - Date and hazards segregate->label_container store Store Safely: - Designated accumulation area - Secondary containment label_container->store contact_ehs Contact EHS Office for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。